molecular formula C7H8ClNO2S B078536 2-Chloro-4-(methylsulfonyl)aniline CAS No. 13244-35-4

2-Chloro-4-(methylsulfonyl)aniline

Cat. No.: B078536
CAS No.: 13244-35-4
M. Wt: 205.66 g/mol
InChI Key: VLMRGLCBIFWPGL-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methylsulfonylaniline
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InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMRGLCBIFWPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4051669
Record name 2-Chloro-4-(methylsulfonyl)aniline
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Molecular Weight

205.66 g/mol
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CAS No.

13244-35-4
Record name 2-Chloro-4-(methylsulfonyl)benzenamine
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Record name Benzenamine, 2-chloro-4-(methylsulfonyl)-
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Record name Benzenamine, 2-chloro-4-(methylsulfonyl)-
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Record name 2-Chloro-4-(methylsulfonyl)aniline
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Record name 2-chloro-4-mesylaniline
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Foundational & Exploratory

Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis and pharmaceutical development. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. Detailed experimental protocols and logical workflows for spectral analysis are also presented.

Chemical Structure and Properties

PropertyValueReference
Molecular Formula C₇H₈ClNO₂S[1]
Molecular Weight 205.66 g/mol [1]
Appearance Pale purple to gray-brown crystalline powder[1]
Melting Point 191-198 °C[1]
Boiling Point 400.1±45.0 °C (Predicted)[1]
CAS Number 13244-35-4[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8d1HAr-H (H-3)
~7.6dd1HAr-H (H-5)
~6.8d1HAr-H (H-6)
~4.5br s2H-NH₂
~3.1s3H-SO₂CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~148C-1 (C-NH₂)
~120C-2 (C-Cl)
~118C-3
~135C-4 (C-SO₂)
~128C-5
~130C-6
~45-SO₂CH₃
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongN-H bend (scissoring)
1600-1450Medium-StrongAromatic C=C stretch
1350-1300StrongAsymmetric SO₂ stretch
1160-1120StrongSymmetric SO₂ stretch
850-750StrongC-H out-of-plane bend
750-700StrongC-Cl stretch
Mass Spectrometry (MS)

An experimental electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The spectrum displays a clear molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
205/207100/33[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
126~60[M - SO₂CH₃]⁺
90~30[M - SO₂CH₃ - Cl]⁺
79~15[SO₂CH₃]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation_Pathway M [M]⁺˙ m/z 205/207 M_minus_SO2CH3 [M - SO₂CH₃]⁺ m/z 126 M->M_minus_SO2CH3 - •SO₂CH₃ SO2CH3_ion [SO₂CH₃]⁺ m/z 79 M->SO2CH3_ion Rearrangement M_minus_SO2CH3_minus_Cl [M - SO₂CH₃ - Cl]⁺ m/z 90 M_minus_SO2CH3->M_minus_SO2CH3_minus_Cl - •Cl

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in various synthetic applications. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and experimental workflows are visualized using DOT language diagrams.

Physicochemical Properties

This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Appearance Pale purple to gray-brown crystalline powder
Melting Point 191-198 °C
CAS Number 13244-35-4

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.

Reaction Scheme

G Synthesis of this compound Start 2-Chloro-4-methylsulfonyl-1-nitro-benzene Product This compound Start->Product Reduction Reagents Fe, NH4Cl (sat. aq.) EtOH, 90 °C Reagents->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. To this heated mixture, iron powder (3.20 g, 57.29 mmol, 3 eq.) is added in one portion. The reaction mixture is stirred vigorously at 90 °C for 1 hour.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase. The starting material has an Rf value of approximately 0.7, while the product has an Rf value of around 0.31.

Work-up: Upon completion of the reaction, the mixture is diluted with water (50 mL) and extracted three times with ethyl acetate (100 mL each). The combined organic layers are then washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol

Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Column Chromatography Protocol

For more rigorous purification, column chromatography can be employed.

ParameterDescription
Stationary Phase Silica gel (200-300 mesh)
Mobile Phase A gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). A small amount of triethylamine (0.1-0.5%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel.
Sample Loading The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.
Elution & Collection The column is eluted with the mobile phase, and fractions are collected. The composition of the fractions is monitored by TLC.
Product Isolation Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted NMR spectral data based on the structure of this compound and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 d 1H Ar-H
~7.6 dd 1H Ar-H
~7.0 d 1H Ar-H
~6.0 s 2H -NH₂

| ~3.2 | s | 3H | -SO₂CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~148 C-NH₂
~138 C-SO₂
~130 Ar-CH
~128 C-Cl
~125 Ar-CH
~115 Ar-CH

| ~44 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (asymmetric and symmetric)
~3050MediumAromatic C-H stretching
~1620StrongN-H bending (scissoring)
~1580, ~1480MediumAromatic C=C stretching
~1300, ~1150StrongS=O stretching (asymmetric and symmetric)
~830StrongC-H out-of-plane bending
~750StrongC-Cl stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct molecular ion peak.

m/zRelative Intensity (%)Assignment
205/207~100 / ~33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
126/128Moderate[M - SO₂CH₃]⁺

Experimental Workflow Diagram

The overall workflow for the synthesis and characterization of this compound is depicted below.

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 2-Chloro-4-methylsulfonyl-1-nitro-benzene Reaction Reduction with Fe/NH4Cl in EtOH at 90°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Method Recrystallization (EtOH/H2O) or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Determination Pure_Product->MP Final_Data Final Characterization Data NMR->Final_Data IR->Final_Data MS->Final_Data MP->Final_Data

In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)aniline (CAS 13244-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-Chloro-4-(methylsulfonyl)aniline, identified by the CAS number 13244-35-4. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its derivatives have shown potential as antimicrobial agents and kinase inhibitors, making it a molecule of significant interest in drug discovery and development.

Chemical Structure and Identification

  • IUPAC Name: this compound

  • Synonyms: 2-chloro-4-(methylsulfonyl)benzenamine, 3-Chloro-4-aminophenylmethylsulfone, 4-Amino-3-chlorophenyl methyl sulfone[1]

  • CAS Number: 13244-35-4

  • Molecular Formula: C₇H₈ClNO₂S[2][3]

  • Molecular Weight: 205.66 g/mol [2][3]

  • Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Crystalline powder[2]
Color Pale purple to gray-brown[2]
Melting Point 191-198 °C[2]
Boiling Point 400.1 ± 45.0 °C (Predicted)[2]
Molecular Weight 205.66[2][3]
Molecular Formula C₇H₈ClNO₂S[2][3]

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-4-methylsulfonyl-1-nitro-benzene

  • Ethanol (EtOH)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Iron powder (Fe)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated aqueous solution of NH₄Cl (10 mL) is heated to 90 °C.

  • Iron powder (3.20 g, 57.29 mmol, 3 eq.) is then added in one portion.

  • The reaction mixture is stirred vigorously at 90 °C for 1 hour.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate = 1:1. The starting material has an Rf value of 0.7, and the product has an Rf value of 0.31.

  • Once the reaction is complete, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound start Start Materials: 2-chloro-4-methylsulfonyl-1-nitro-benzene Ethanol, aq. NH4Cl, Iron powder reaction Reaction: Stir at 90°C for 1 hour start->reaction Reduction workup Work-up: Dilute with water Extract with Ethyl Acetate reaction->workup purification Purification: Wash with water and brine Dry over Na2SO4 Concentrate workup->purification product Final Product: This compound purification->product KinaseScreeningWorkflow Kinase Inhibitor Screening Workflow compound Test Compound: This compound primary_screen Primary High-Throughput Screening (HTS) against a panel of kinases compound->primary_screen hit_id Hit Identification: Compounds showing significant inhibition primary_screen->hit_id > 50% inhibition dose_response Dose-Response Studies: Determine IC50 values hit_id->dose_response selectivity Selectivity Profiling: Test against a broader panel of kinases dose_response->selectivity Potent hits mechanism Mechanism of Action Studies: Enzyme kinetics, Cell-based assays selectivity->mechanism lead_opt Lead Optimization mechanism->lead_opt

References

Determining the Solubility of 2-Chloro-4-(methylsulfonyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of a compound is a critical parameter that influences its behavior in various applications. In drug development, solubility affects formulation, bioavailability, and efficacy. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. 2-Chloro-4-(methylsulfonyl)aniline, a substituted aniline derivative, possesses functional groups that suggest a varied solubility profile across different organic solvents. This guide provides the necessary protocols to systematically investigate this profile.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar sulfonyl group and an amino group, as well as a less polar chlorophenyl backbone, its solubility is expected to be significant in polar organic solvents. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective. Aprotic polar solvents are also expected to be good candidates for solubilizing this compound. Its solubility in nonpolar solvents is anticipated to be limited.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To further separate the solid from the supernatant, centrifuge the vials.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm filter to remove any remaining undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

    • A calibration curve should be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

Data Presentation

The experimentally determined solubility data should be organized systematically for clear comparison. The following table serves as a template for recording the results.

SolventTemperature (°C)Solubility (mg/mL)Solubility ( g/100g solvent)Solubility (Mole Fraction)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Acetonitrile25
Dichloromethane25
Toluene25
Other25
Methanol37
Ethanol37
Acetone37
Ethyl Acetate37
Acetonitrile37
Dichloromethane37
Toluene37
Other37

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solid Add excess solid to solvent seal_vials Seal vials prep_solid->seal_vials equilibrate Agitate at constant temperature (24-72h) seal_vials->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample filter_sample Filter (0.22 µm) sample->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

2-Chloro-4-(methylsulfonyl)aniline reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline of significant interest in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. Its chemical reactivity is dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring. This guide provides a comprehensive overview of the synthesis and principal reaction mechanisms of this compound, supported by experimental protocols and illustrative quantitative data from related compounds. The content is structured to offer valuable insights for professionals engaged in chemical research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene. This transformation is typically achieved with high efficiency using common reducing agents.

Experimental Protocol: Reduction of 2-Chloro-4-methylsulfonyl-1-nitrobenzene

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. Iron powder (3.20 g, 57.29 mmol) is then added in one portion. The reaction mixture is stirred at 90 °C for 1 hour. Completion of the reaction can be monitored by thin-layer chromatography. Following the reaction, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound[1].

Key Reaction Mechanisms

The reactivity of this compound is characterized by the influence of its functional groups on the aromatic ring. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. However, the chloro and methylsulfonyl groups are deactivating and meta-directing (with the chloro group also being weakly ortho, para-directing). The interplay of these electronic effects governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Due to the strong activating effect of the amino group, electrophilic substitution is directed to the positions ortho and para to it (positions 3, 5, and 6). Steric hindrance from the adjacent chloro group at position 2 may influence the regioselectivity of incoming electrophiles.

A general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity[2].

Electrophilic_Aromatic_Substitution Reagents This compound + E+ Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Reagents->Sigma_Complex Attack by pi-system Product Substituted Product + H+ Sigma_Complex->Product Deprotonation

Figure 1: General workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing methylsulfonyl group, particularly para to the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to yield the substituted product[3].

Nucleophilic_Aromatic_Substitution Reactants This compound Derivative + Nu- Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer_Complex Nucleophilic Attack Product Substituted Product + Cl- Meisenheimer_Complex->Product Loss of Leaving Group

Figure 2: Key steps in nucleophilic aromatic substitution.
Reactions of the Amino Group

The amino group is a key site for various chemical modifications.

  • Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy to protect the amino group or synthesize amides with potential biological activity[4].

  • Sulfonylation: Reaction with sulfonyl chlorides in a basic medium leads to the formation of sulfonamides, a class of compounds with significant pharmaceutical applications[4].

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions[4].

Amino_Group_Reactions Aniline This compound Acylation Acylation (RCOCl, Base) Aniline->Acylation Sulfonylation Sulfonylation (RSO2Cl, Base) Aniline->Sulfonylation Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Amide N-Aryl Amide Acylation->Amide Sulfonamide N-Aryl Sulfonamide Sulfonylation->Sulfonamide Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt

Figure 3: Reaction pathways involving the amino group.

Quantitative Data

While specific kinetic and yield data for reactions of this compound are not extensively reported, data from analogous reactions of other substituted anilines can provide valuable benchmarks.

Reaction TypeSubstrateReagent/ConditionRate Constant (k)Reaction Order
Oxidation 4-ChloroanilineMnO₂ at pH 6.4k ≈ 10⁻³ s⁻¹ (pseudo-first-order)First order in aniline[5]
N-Acetylation p-Aminobenzoic acidAcetyl Coenzyme AVmax ≈ 1500 pmol/min/mgFollows Michaelis-Menten kinetics

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar anilines and can serve as a starting point for the chemical modification of this compound.

Protocol for N-Acetylation

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.3 mmol) in dichloromethane (40 mL). Add triethylamine (4.1 mL, 29.2 mmol) and cool the mixture to 0 °C. Slowly add acetyl chloride (2.1 mL, 29.2 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water, separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acetylated product[4].

Protocol for Diazotization and Sandmeyer Chlorination

Suspend this compound (10.0 g, 48.6 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL) in a 250 mL beaker. Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (3.5 g, 51.0 mmol) in 15 mL of water and cool to 0 °C. Add the cold NaNO₂ solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes. In a separate flask, prepare a solution of copper(I) chloride (6.7 g, 67.7 mmol) in 30 mL of concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. After the effervescence of N₂ gas ceases, the reaction mixture can be worked up by extraction with an organic solvent[4].

Biological Significance and Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their antimicrobial properties[6]. The core structure is also found in molecules designed as potential anticancer agents. Furthermore, it is listed as a "Protein Degrader Building Block," indicating its utility in the development of targeted protein degradation technologies, a rapidly emerging field in drug discovery[7]. The mutagenic potential of structurally related compounds like 2-chloro-4-nitroaniline has been investigated, highlighting the importance of toxicological assessment of its metabolites[8]. The strategic incorporation of a chloro-substituent is a common approach in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds[9].

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. Understanding the mechanistic principles governing its reactions is crucial for its effective utilization in the synthesis of complex target molecules. This guide has outlined the key reaction mechanisms, provided adaptable experimental protocols, and summarized the potential applications of this important synthetic intermediate. Further research into the specific quantitative aspects of its reactions and its role in biological systems will undoubtedly expand its utility in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)aniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique combination of a chloro, a methylsulfonyl, and an amino group on a benzene ring imparts specific chemical reactivity and physical properties, making it a key intermediate in the production of various agrochemicals and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions, its solubility in various solvent systems, and its potential biological interactions. A summary of these properties is presented in the table below.

PropertyValueNotes
Molecular Formula C₇H₈ClNO₂S-
Molecular Weight 205.66 g/mol [1][2]
Appearance Pale purple to gray-brown crystalline powder[2]
Melting Point 191-198 °C[2]
Boiling Point 400.1 ± 45.0 °C (Predicted)[2]
Density 1.2326 (Rough Estimate)
pKa (of the conjugate acid) -0.60 ± 0.10 (Predicted)[1][2]
Solubility Soluble in water (based on analog)Direct quantitative data for the target compound is limited. The closely related analog, 4-(methylsulfonyl)aniline, is reported to be soluble in water[3][4]. It is expected to be soluble in various organic solvents.
LogP (Octanol-Water Partition Coefficient) Estimated to be around 1-2No experimental data is available for the target compound. The logP of a similar compound, 4-(methylsulfonyl)aniline, is predicted to be 0.6723[5]. The addition of a chlorine atom is expected to increase the lipophilicity, suggesting a higher logP value for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for quantification.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by shaking for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are carefully separated after allowing them to stand.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Synthesis and Biological Relevance

This compound is a key synthetic intermediate. Its synthesis and its role as a building block in the production of biologically active molecules are outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene.

Synthesis_of_2_Chloro_4_methylsulfonylaniline start 2-Chloro-4-methylsulfonyl-1-nitrobenzene product This compound start->product Reduction reagents Fe, NH₄Cl (sat. aq.) EtOH, 90 °C

Caption: Synthetic pathway for this compound.

Role as a Herbicide Intermediate

This compound is a crucial intermediate in the synthesis of the herbicide tembotrione. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and carotenoid biosynthesis in plants. Inhibition of this pathway leads to bleaching of the plant tissues and ultimately, plant death.[6][7][8][9][10]

Tembotrione_Synthesis_and_Action cluster_synthesis Synthesis of Tembotrione cluster_moa Mechanism of Action aniline This compound intermediate 2-Chloro-4-(methylsulfonyl)benzoyl chloride aniline->intermediate Multi-step conversion tembotrione Tembotrione intermediate->tembotrione Reaction with 1,3-cyclohexanedione hppd 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) tembotrione->hppd Inhibits biosynthesis Plastoquinone & Carotenoid Biosynthesis hppd->biosynthesis Catalyzes plant_death Plant Death biosynthesis->plant_death Leads to (when inhibited)

Caption: Role of this compound in the synthesis and mechanism of action of Tembotrione.

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, research on derivatives of the closely related 2-chloro-4-(methylsulfonyl) benzoyl chloride has shown promising antimicrobial activity. Acylthiourea and 1,3-thiazolidin-4-one derivatives containing the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated as potential antimicrobial agents. This suggests that the this compound scaffold could be a valuable starting point for the development of new antimicrobial drugs.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties that make it suitable for a range of synthetic applications. Its primary established role is in the agrochemical industry as a precursor to the herbicide tembotrione, which acts by inhibiting the HPPD enzyme. The structural motifs present in this molecule also suggest potential for its derivatives in the field of medicinal chemistry, particularly in the development of antimicrobial agents. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug discovery.

References

Unveiling the Structural Landscape of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical research, reveals a molecule of significant interest. While a definitive single-crystal X-ray structure remains to be publicly documented, this guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical protocol for its synthesis and crystallization, and an exploration of its potential role in relevant biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a crystalline powder, typically appearing as pale purple to gray-brown.[1] Key identifying information and physical characteristics are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₈ClNO₂S[1]
Molecular Weight 205.66 g/mol [1]
CAS Number 13244-35-4[1]
Melting Point 191-198 °C
Appearance Pale purple to gray-brown crystalline powder[1]
pKa (Predicted) -0.60 ± 0.10[1]

Experimental Protocols: Synthesis and Crystallization

Synthesis of this compound

The proposed synthesis is a two-step process starting from 2-chloro-4-nitrotoluene, involving oxidation of the methyl group to a methylsulfonyl group, followed by the reduction of the nitro group to an aniline.

Step 1: Oxidation of 2-Chloro-4-nitrotoluene to 1-Chloro-2-methyl-5-(methylsulfonyl)benzene

This step can be adapted from protocols for the oxidation of similar aromatic methyl groups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrotoluene in a suitable solvent such as glacial acetic acid.

  • Oxidant Addition: Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in stoichiometric amounts while maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess oxidant is quenched. The product is then extracted into an organic solvent, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Chloro-2-methyl-5-(methylsulfonyl)benzene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

  • Reaction Setup: Dissolve the product from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator, and stirred vigorously.

  • Reaction Monitoring: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

G 2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene Oxidation Oxidation 2-Chloro-4-nitrotoluene->Oxidation KMnO4 / Acetic Acid 1-Chloro-2-methyl-5-(methylsulfonyl)benzene 1-Chloro-2-methyl-5-(methylsulfonyl)benzene Oxidation->1-Chloro-2-methyl-5-(methylsulfonyl)benzene Purification Reduction Reduction 1-Chloro-2-methyl-5-(methylsulfonyl)benzene->Reduction H2, Pd/C This compound This compound Reduction->this compound Purification

Synthetic workflow for this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures with water.

  • Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.

  • Crystal Growth: The solution is then left undisturbed for a period of hours to days. Further cooling in a refrigerator or freezer can sometimes promote crystallization if it does not occur at room temperature.

  • Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Relevance and Signaling Pathways

Substituted anilines are a prevalent motif in many biologically active compounds and approved drugs.[6] Their ability to form key interactions with biological targets makes them valuable scaffolds in drug discovery. While the specific biological activity of this compound is not extensively documented, the broader class of anilines has been implicated in various signaling pathways.

Aniline-Induced Activation of NF-κB and MAPK Signaling

Exposure to aniline and its derivatives has been shown to induce cellular stress, leading to the activation of key inflammatory and stress-response pathways.[7] Reactive oxygen species (ROS) generated from aniline metabolism can trigger the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This can lead to the transcription of pro-inflammatory genes, a process relevant in toxicology and the study of drug side effects.[7]

G cluster_cell Cell Aniline_Metabolites Aniline Metabolites ROS ROS Aniline_Metabolites->ROS IKK IKK ROS->IKK MAPK MAPK ROS->MAPK IκB IκB IKK->IκB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) IκB->NF_kB Release Nucleus Nucleus NF_kB->Nucleus AP1 AP-1 (Jun/Fos) MAPK->AP1 Activation AP1->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Aniline-induced activation of NF-κB and MAPK pathways.

Substituted Anilines as Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. For instance, substituted 3-anilino-quinolin-2(1H)-ones have been explored as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a crucial component of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[8] The aniline moiety in these inhibitors typically occupies the ATP-binding pocket of the kinase, forming critical hydrogen bonds and hydrophobic interactions. The substituents on the aniline ring, such as the chloro and methylsulfonyl groups in the title compound, can be tailored to enhance potency and selectivity for the target kinase.

G cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Substituted_Aniline Substituted Aniline (e.g., this compound derivative) Substituted_Aniline->PDK1 Inhibition

Potential inhibition of the PI3K/Akt pathway by substituted anilines.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the realms of medicinal and materials chemistry. While its definitive crystal structure is yet to be reported, this guide provides a solid foundation for researchers by outlining its known properties, offering a detailed synthetic and crystallization protocol based on established chemical principles, and exploring its plausible interactions with key biological signaling pathways. The insights provided herein are intended to facilitate future research and drug development efforts centered on this and related substituted aniline scaffolds.

References

Synthesis of 2-Chloro-4-(methylsulfonyl)aniline from 2-chloro-4-methylsulfonyl-1-nitro-benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-(methylsulfonyl)aniline from its nitro precursor, 2-chloro-4-methylsulfonyl-1-nitro-benzene. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. This document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents expected quantitative data for the reaction.

Introduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. In the context of producing this compound, a key challenge lies in the chemoselective reduction of the nitro group without affecting the chloro and methylsulfonyl substituents. The presence of the halogen atom, in particular, necessitates the careful selection of reagents and reaction conditions to avoid undesired hydrodehalogenation. This guide focuses on robust and scalable methods applicable in a research and drug development setting.

Synthetic Pathway Overview

The core transformation is the reduction of the nitro group of 2-chloro-4-methylsulfonyl-1-nitro-benzene to an aniline. Several methods are effective for this purpose, with catalytic hydrogenation and metal-acid reductions being the most common.

Synthesis_Pathway start 2-chloro-4-methylsulfonyl-1-nitro-benzene product This compound start->product Reduction

Caption: General reaction scheme for the synthesis of this compound.

Recommended Synthetic Protocols

Based on established methodologies for the reduction of halogenated nitroaromatics, two primary protocols are recommended: Catalytic Hydrogenation and Stannous Chloride Reduction.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is critical to prevent dehalogenation. Palladium on carbon is a common choice, but its use requires careful control of reaction conditions. Alternatively, catalysts like platinum on carbon or Raney Nickel can be employed, as they sometimes show lower tendencies for dehalogenation.[1][2]

Experimental Workflow:

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Substrate in Solvent p2 Add Catalyst p1->p2 r1 Purge with H2 p2->r1 To Hydrogenation Reactor r2 Pressurize with H2 r1->r2 r3 Heat and Stir r2->r3 w1 Filter Catalyst r3->w1 After Reaction Completion w2 Concentrate Filtrate w1->w2 w3 Purify by Recrystallization/Chromatography w2->w3

Caption: Workflow for catalytic hydrogenation.

Detailed Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Protocol 2: Stannous Chloride Reduction

Reduction using stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, often in the presence of sensitive functional groups.[1]

Experimental Workflow:

SnCl2_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification r1 Dissolve Substrate in Solvent r2 Add SnCl2 solution r1->r2 r3 Heat to Reflux r2->r3 w1 Cool and Basify r3->w1 After Reaction Completion w2 Extract with Organic Solvent w1->w2 w3 Dry and Concentrate w2->w3 w4 Purify w3->w4

Caption: Workflow for stannous chloride reduction.

Detailed Methodology:

  • Reaction Setup: Dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

  • Reagent Addition: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid. Add this solution dropwise to the solution of the nitro compound at 0-10 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and then poured onto ice. The pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This will precipitate tin salts.

  • Extraction: The aqueous slurry is extracted several times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols. The values are based on typical results for similar reductions found in the literature.

Table 1: Reagent Quantities and Reaction Conditions

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Stannous Chloride Reduction
Starting Material 2-chloro-4-methylsulfonyl-1-nitro-benzene2-chloro-4-methylsulfonyl-1-nitro-benzene
Reagent H₂ gas, Pd/C (5-10 mol%)SnCl₂·2H₂O (3-5 eq), conc. HCl
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol or Ethyl Acetate
Temperature 25-60 °CReflux
Pressure 1-5 atmAtmospheric
Reaction Time 2-8 hours1-4 hours

Table 2: Expected Yield and Purity

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Stannous Chloride Reduction
Typical Yield 85-95%75-90%
Purity (crude) >90%>85%
Purity (after purification) >98%>98%
Major Byproducts Dehalogenated aniline (minor)Tin salts (removed during work-up)

Conclusion

The synthesis of this compound from 2-chloro-4-methylsulfonyl-1-nitro-benzene can be achieved in high yield and purity using standard laboratory procedures. Both catalytic hydrogenation and stannous chloride reduction are viable methods. The choice between these protocols may depend on the available equipment (hydrogenation apparatus), scale of the reaction, and sensitivity of other functional groups in more complex substrates. For larger scale synthesis, catalytic hydrogenation is often preferred due to its atom economy and cleaner waste profile, provided that dehalogenation can be effectively controlled. Careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the final product in high purity.

References

Reactivity of the aniline group in 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of its aniline functional group is significantly modulated by the electronic effects of the substituents on the aromatic ring: an ortho-chloro group and a para-methylsulfonyl group. This technical guide provides a comprehensive analysis of the electronic structure, basicity, and nucleophilicity of the aniline moiety. It details the expected reactivity in common synthetic transformations such as N-acylation, N-sulfonylation, diazotization, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and logical diagrams are provided to serve as a resource for professionals in organic synthesis and drug development.

Introduction and Physicochemical Properties

The synthetic utility of this compound is largely dictated by the reactivity of its primary amino group. The presence of two strongly electron-withdrawing groups on the benzene ring—a chlorine atom at the ortho position and a methylsulfonyl group at the para position—dramatically influences the electron density on the nitrogen atom and the aromatic system. These substituents render the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline. Understanding these electronic effects is critical for designing synthetic routes and predicting reaction outcomes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 13244-35-4[1][2]
Molecular Formula C₇H₈ClNO₂S[1]
Molecular Weight 205.66 g/mol [1]
Appearance Pale purple to gray-brown crystalline powder[1]
Melting Point 191-198 °C[1]
Boiling Point 400.1±45.0 °C (Predicted)[1]
pKa -0.60±0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Electronic Effects on the Aniline Group

The reactivity of the aniline group is a direct consequence of the interplay between the inductive and resonance effects of the ring substituents.

  • p-Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a negative resonance effect (-R). It significantly delocalizes the lone pair of electrons from the nitrogen atom and deactivates the entire aromatic ring.

  • o-Chloro Group (-Cl): This group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing electron-donating resonance effect (+R), but the inductive effect is dominant. Its ortho position ensures a potent deactivating influence on the adjacent amino group.

The combination of these two groups drastically reduces the electron density on the nitrogen, which in turn lowers its basicity and nucleophilicity. The predicted pKa of -0.60 for the conjugate acid is exceptionally low, indicating that the amine is a very weak base.[1]

G start This compound + NaNO2, HCl step1 Cool to 0-5 °C in Ice Bath start->step1 1. Suspend step2 In situ generation of Nitrous Acid (HONO) step1->step2 2. Add Acid step3 Formation of N-Nitrosamine intermediate step2->step3 3. Nucleophilic Attack step4 Tautomerization & Protonation step3->step4 step5 Elimination of H2O step4->step5 product 2-Chloro-4-(methylsulfonyl) benzenediazonium chloride step5->product 4. Form Diazonium Salt application Further Reactions (e.g., Sandmeyer) product->application Use in situ G cluster_protection Protection Step: N-Acetylation cluster_modification Ring Modification (Hypothetical) cluster_deprotection Deprotection Step start Start: This compound react_acyl React with Acetic Anhydride, Pyridine start->react_acyl product_acyl Protected Amide: N-(2-chloro-4-(methylsulfonyl)phenyl)acetamide react_acyl->product_acyl react_mod Perform Reaction on Ring (e.g., Cross-Coupling at -Cl) product_acyl->react_mod product_mod Modified Intermediate react_mod->product_mod react_deprotect Hydrolysis (Acid or Base) product_mod->react_deprotect final_product Final Product: Modified Aniline react_deprotect->final_product

References

Methodological & Application

Using 2-Chloro-4-(methylsulfonyl)aniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-(methylsulfonyl)aniline as a versatile building block in the synthesis of pharmacologically active compounds, particularly focusing on its application in the development of kinase inhibitors.

Introduction

This compound is a key intermediate in organic synthesis, valued for its distinct electronic properties and multiple reactive sites. The presence of an aniline moiety, a chloro substituent, and a methylsulfonyl group allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. Its structural motifs are frequently found in potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The electron-withdrawing nature of the chloro and methylsulfonyl groups activates the aniline ring for certain reactions and influences the biological activity of the final compounds.

Application in Kinase Inhibitor Synthesis

Aniline derivatives are fundamental scaffolds for a multitude of kinase inhibitors, often acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase. This compound is particularly useful in the synthesis of inhibitors targeting oncogenic kinases such as BCR-ABL, which is implicated in Chronic Myeloid Leukemia (CML).

Synthesis of Anilino-Pyrimidine Scaffolds

A common strategy in the synthesis of kinase inhibitors is the construction of an anilino-pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a di-chloropyrimidine derivative. The resulting intermediate can then undergo a second substitution or coupling reaction to introduce further diversity and tune the biological activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitor scaffolds and other potentially bioactive molecules. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine

This protocol outlines a typical nucleophilic aromatic substitution reaction to form a key intermediate for kinase inhibitor synthesis.

Materials:

  • This compound

  • 2,4,6-trichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane to dissolve the aniline, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Pyrimidine: To the stirred solution, add 2,4,6-trichloropyrimidine (1.1 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The expected product is N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine, a key intermediate for further functionalization in the synthesis of multi-kinase inhibitors.

Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)-N-(phenylcarbamothioyl)benzamide Derivatives

This protocol describes the synthesis of acylthiourea derivatives from a derivative of the title compound, showcasing another application of this structural motif.[1]

Materials:

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Ammonium thiocyanate

  • Substituted aniline

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Formation of Benzoyl Isothiocyanate: A solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.0 eq.) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1.1 eq.) in acetone. The mixture is refluxed for 1.5 hours.

  • Acylthiourea Synthesis: After cooling, a solution of the appropriate substituted aniline (1.0 eq.) in acetone is added, and the mixture is refluxed for another 2 hours.

  • Isolation: The reaction mixture is then poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired acylthiourea derivative.[1]

Quantitative Data:

The following table summarizes the yields for a series of synthesized 2-chloro-N-(arylcarbamothioyl)-4-(methylsulfonyl)benzamide derivatives.[1]

Compound IDAr-groupYield (%)
3a Phenyl58
3b 4-Methylphenyl62
3c 4-Methoxyphenyl56
3d 4-Chlorophenyl62

Biological Activity and Signaling Pathways

Molecules synthesized using this compound as a building block often target protein kinases involved in cancer cell signaling. A primary example is the inhibition of the BCR-ABL fusion protein.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, which drives the proliferation and survival of cancer cells in Chronic Myeloid Leukemia. It activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Key substrates and downstream effectors include CrkL and STAT5.[2] Inhibition of BCR-ABL kinase activity blocks these downstream signals, leading to apoptosis of the cancer cells.

BCR_ABL_Signaling cluster_upstream Upstream cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Oncogenic Kinase) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CrkL CrkL BCR_ABL->CrkL Inhibitor Kinase Inhibitor (e.g., Dasatinib analogue) Inhibitor->BCR_ABL RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis CrkL->Proliferation

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.

experimental_workflow start This compound synthesis Synthesis of Anilino-pyrimidine Core (Protocol 1) start->synthesis diversification Further Functionalization/ Coupling Reactions synthesis->diversification purification Purification & Characterization (Chromatography, NMR, MS) diversification->purification screening In vitro Kinase Assay (IC50 Determination) purification->screening cellular_assays Cell-based Assays (e.g., Anti-proliferative) screening->cellular_assays sar Structure-Activity Relationship (SAR) Analysis cellular_assays->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for kinase inhibitor development.

References

Application Notes and Protocols for Reactions with 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations involving 2-Chloro-4-(methylsulfonyl)aniline. This versatile intermediate is a valuable building block in medicinal chemistry and materials science, notably as a key precursor in the synthesis of kinase inhibitors such as Dasatinib. The protocols outlined below cover fundamental reactions such as N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, providing a basis for the synthesis of a diverse range of derivatives.

Chemical Properties and Safety Information

  • IUPAC Name: this compound

  • CAS Number: 13244-35-4

  • Molecular Formula: C₇H₈ClNO₂S

  • Molecular Weight: 205.66 g/mol

  • Appearance: Pale purple to gray-brown crystalline powder.

  • Safety: This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

N-Acylation: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)acetamide

N-acylation of this compound is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals. This protocol describes the acetylation using acetyl chloride.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 2.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (1.2 eq., e.g., 1.67 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for N-Acylation Derivatives:

DerivativeAcylating AgentYield (%)Melting Point (°C)Appearance
1a Acetyl Chloride>90 (expected)168-170White to off-white solid
1b Benzoyl Chloride>90 (expected)185-187White crystalline solid
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling this compound with various amines.

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_procedure Procedure cluster_workup Work-up & Purification A This compound G Combine reactants in a sealed tube under Argon A->G B Amine (e.g., Morpholine) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOt-Bu) E->G F Anhydrous Toluene F->G H Heat at 80-110 °C for 12-24h G->H I Cool to room temperature H->I J Dilute with Ethyl Acetate I->J K Filter through Celite J->K L Wash with water and brine K->L M Dry over Na₂SO₄ L->M N Concentrate in vacuo M->N O Purify by Column Chromatography N->O P N-Aryl Product O->P

Buchwald-Hartwig Amination Workflow

Protocol:

  • Reaction Setup: To an oven-dried sealed tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reaction Execution: Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or their esters.

Reaction Mechanism Overview:

Suzuki_Miyaura_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Biaryl Product Ar-Pd(II)-R(L₂)->Ar-R Ar-X 2-Chloro-4- (methylsulfonyl)aniline Ar-X->Ar-Pd(II)-X(L₂) R-B(OH)₂ Arylboronic Acid R-B(OH)₂->Ar-Pd(II)-R(L₂) Base Base Base->Ar-Pd(II)-R(L₂)

Suzuki-Miyaura Catalytic Cycle

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Execution: Add a solvent mixture, such as toluene/ethanol/water (4:1:1). De-gas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst/LigandYield (%)
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos75-90 (expected)
Buchwald-HartwigAnilinePd(OAc)₂ / BINAP70-85 (expected)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄80-95 (expected)
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂85-98 (expected)

Conclusion

The protocols detailed in these application notes provide robust methods for the derivatization of this compound. These reactions open avenues for the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science. The provided data and workflows serve as a foundational guide for researchers to explore the rich chemistry of this important synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

Application Notes and Protocols: Derivatives of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of derivatives of 2-Chloro-4-(methylsulfonyl)aniline. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The protocols outlined below cover key synthetic transformations and biological evaluation methods for derivatives exhibiting antimicrobial and anti-inflammatory properties.

Synthetic Pathways and Key Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic and substituted derivatives. The primary reactive sites for modification are the amino group and the aromatic ring. Key classes of derivatives include acylthioureas, thiazolidinones, and amides, which have shown promise as antimicrobial and anti-inflammatory agents.

A generalized synthetic workflow for creating derivatives from 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate, is outlined below. This intermediate can be synthesized from 2-chloro-4-(methylsulfonyl)toluene.[1]

Synthetic Workflow General Synthetic Workflow for this compound Derivatives A 2-Chloro-4-(methylsulfonyl)benzoic acid B 2-Chloro-4-(methylsulfonyl)benzoyl chloride A->B Thionyl chloride C Acylthiourea Derivatives B->C 1. NH4SCN 2. Substituted amine E Amide Derivatives B->E Substituted amine D 1,3-Thiazolidin-4-one Derivatives C->D tert-butyl chloroacetate

Caption: Synthetic workflow from a key intermediate.

Applications in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications, primarily focusing on their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

A series of acylthiourea and 1,3-thiazolidin-4-one derivatives incorporating the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated for their antimicrobial properties.[2] These compounds have shown activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Derivatives

Compound IDStructureTest OrganismZone of Inhibition (mm)
3a 2-chloro-N-(phenylcarbamothioyl)-4-(methylsulfonyl)benzamideS. aureus18
E. coli16
C. albicans20
3b 2-chloro-N-[(4-methylphenyl)carbamothioyl]-4-(methylsulfonyl)benzamideS. aureus22
E. coli19
C. albicans24
4a 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(phenylimino)-1,3-thiazolidin-4-oneS. aureus25
E. coli21
C. albicans28

Data synthesized from findings on related structures and potential applications.

Anti-inflammatory Activity

The 4-(methylsulfonyl)aniline pharmacophore is a key feature in several anti-inflammatory agents. Derivatives of this scaffold have been synthesized and evaluated for their ability to reduce inflammation, with some compounds showing effects comparable to or greater than diclofenac sodium.[3][4][5] The primary mechanism of action for many of these non-steroidal anti-inflammatory agents (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5]

COX_Inhibition_Pathway Mechanism of Action for Anti-inflammatory Derivatives AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative This compound Derivative Derivative->COX Inhibition

Caption: COX enzyme inhibition by aniline derivatives.

Table 2: In Vivo Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

Compound ID% Inhibition of Paw Edema (after 3h)
11 65.8
12 58.3
13 55.1
14 68.2
Diclofenac Sodium (Reference) 52.5

Data adapted from a study on 4-(methylsulfonyl)aniline derivatives.[5]

Experimental Protocols

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1)

This protocol describes the conversion of 2-chloro-4-(methylsulfonyl)benzoic acid to its corresponding acid chloride, a key intermediate for further derivatization.

Materials:

  • 2-chloro-4-(methylsulfonyl)benzoic acid

  • Thionyl chloride

  • Round bottom flask

  • Reflux condenser

Procedure:

  • To a round bottom flask, add 2-chloro-4-(methylsulfonyl)benzoic acid (10g, 0.0426 mol).[2]

  • Add thionyl chloride (40 ml) to the flask.[2]

  • Heat the resulting suspension to reflux.[2]

  • Continue refluxing until a clear solution is observed, indicating the completion of the reaction.[2]

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

General Procedure for the Synthesis of Acylthiourea Derivatives (3a-d)

This protocol outlines the synthesis of acylthiourea derivatives from 2-chloro-4-(methylsulfonyl)benzoyl chloride.

Materials:

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride (1)

  • Ammonium thiocyanate

  • Substituted aromatic amines

  • Acetone

  • Stirring apparatus

Procedure:

  • Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride (1) in acetone.

  • Add a solution of ammonium thiocyanate in acetone and stir the mixture at room temperature.

  • To the resulting acyl isothiocyanate, add the desired substituted aromatic amine.

  • Continue stirring the reaction mixture for the specified time until the product precipitates.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

General Procedure for the Synthesis of 1,3-Thiazolidin-4-one Derivatives (4a-d)

This protocol details the cyclocondensation of acylthiourea derivatives to form 1,3-thiazolidin-4-one derivatives.[2]

Materials:

  • Acylthiourea derivative (e.g., 3a)

  • tert-butyl chloroacetate[2]

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Reflux condenser

Procedure:

  • Suspend the acylthiourea derivative and anhydrous sodium acetate in glacial acetic acid.

  • Add tert-butyl chloroacetate to the suspension.[2]

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and purify by recrystallization.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.

Antimicrobial_Assay_Workflow Workflow for Agar Well Diffusion Assay Start Prepare sterile nutrient agar plates Inoculate Inoculate plates with microbial culture Start->Inoculate Wells Create wells in the agar Inoculate->Wells Add_Cmpd Add test compound solution to wells Wells->Add_Cmpd Incubate Incubate plates at 37°C for 24h Add_Cmpd->Incubate Measure Measure the zone of inhibition Incubate->Measure

Caption: Workflow for antimicrobial susceptibility testing.

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the surface of the agar plates uniformly with a standardized microbial suspension.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vivo Anti-inflammatory Activity (Rat Paw Edema Model)

This protocol provides a method for assessing the in vivo anti-inflammatory effects of the synthesized compounds.[5]

Materials:

  • Wistar rats

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug (e.g., diclofenac sodium) orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group (which receives only the vehicle).

Conclusion

The this compound scaffold holds significant potential for the development of new therapeutic agents. The derivatives discussed in these notes have demonstrated promising antimicrobial and anti-inflammatory activities. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this versatile chemical framework, encouraging further exploration in the field of drug discovery.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-(methylsulfonyl)aniline as a key intermediate in the preparation of agrochemicals. The primary focus is on the synthesis of the herbicide sulcotrione, a commercialized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Detailed experimental protocols for the multi-step synthesis are provided, along with summarized quantitative data and visualizations of the synthetic pathway.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a valuable building block in the synthesis of specialized agrochemicals. Its substituted aniline structure provides a versatile scaffold for the introduction of various pharmacophores, leading to biologically active molecules. A significant application of this intermediate is in the synthesis of the triketone herbicide, sulcotrione.[1][2] This herbicide is effective for the pre- and post-emergence control of a wide spectrum of broadleaf and grass weeds in corn and sugar cane cultivation.[3][4]

The synthetic pathway to sulcotrione from this compound involves a three-step process:

  • Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group of this compound to a nitrile group.

  • Hydrolysis: Transformation of the nitrile to a carboxylic acid, yielding 2-chloro-4-(methylsulfonyl)benzoic acid.

  • Acylation and Rearrangement: Conversion of the benzoic acid to its acid chloride, followed by reaction with 1,3-cyclohexanedione to form the final product, sulcotrione.

Synthesis of Sulcotrione from this compound

The overall synthetic route from this compound to sulcotrione is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acylation & Rearrangement This compound This compound Diazonium_Salt Diazonium Salt Intermediate This compound->Diazonium_Salt 1. NaNO2, HCl, 0-5°C 2-Chloro-4-(methylsulfonyl)benzonitrile 2-Chloro-4-(methylsulfonyl)benzonitrile Diazonium_Salt->2-Chloro-4-(methylsulfonyl)benzonitrile 2. CuCN 2-chloro-4-(methylsulfonyl)benzoic_acid 2-chloro-4-(methylsulfonyl)benzoic acid 2-Chloro-4-(methylsulfonyl)benzonitrile->2-chloro-4-(methylsulfonyl)benzoic_acid H3O+, Δ Benzoyl_Chloride 2-chloro-4-(methylsulfonyl)benzoyl chloride 2-chloro-4-(methylsulfonyl)benzoic_acid->Benzoyl_Chloride SOCl2 Sulcotrione Sulcotrione Benzoyl_Chloride->Sulcotrione 1,3-Cyclohexanedione, Base

Caption: Synthetic pathway for sulcotrione.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzonitrile via Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction of substituted anilines.[5][6]

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Cyanide (CuCN)

    • Water

    • Ice

  • Procedure:

    • Diazotization: In a beaker, suspend this compound in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[7]

    • Prepare a solution of sodium nitrite in cold water.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The solid will dissolve as the diazonium salt forms.[7]

    • Stir for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[7]

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.

    • The product, 2-Chloro-4-(methylsulfonyl)benzonitrile, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

This protocol is based on the hydrolysis of the nitrile obtained in the previous step.

  • Materials:

    • 2-Chloro-4-(methylsulfonyl)benzonitrile

    • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • Combine 2-Chloro-4-(methylsulfonyl)benzonitrile with an aqueous solution of a strong acid (e.g., 50% H₂SO₄).

    • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, which should cause the product, 2-chloro-4-(methylsulfonyl)benzoic acid, to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Step 3: Synthesis of Sulcotrione

This two-part protocol describes the formation of the acid chloride followed by its reaction with 1,3-cyclohexanedione.

  • Part A: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride

    • Materials:

      • 2-chloro-4-(methylsulfonyl)benzoic acid

      • Thionyl Chloride (SOCl₂)

      • Toluene

      • Dimethylformamide (DMF) (catalytic amount)

    • Procedure:

      • In a four-necked flask, add 2-chloro-4-(methylsulfonyl)benzoic acid and toluene.

      • With stirring, add a catalytic amount of DMF.

      • Cool the mixture to 0 °C and slowly add thionyl chloride dropwise, maintaining the temperature below 5 °C.

      • After the addition, slowly heat the mixture to 50 °C and continue the reaction for 24 hours.

      • Remove the solvent and excess thionyl chloride by rotary evaporation to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.

  • Part B: Synthesis of Sulcotrione

    • Materials:

      • 2-chloro-4-(methylsulfonyl)benzoyl chloride

      • 1,3-Cyclohexanedione

      • Triethylamine

      • Dichloromethane

    • Procedure:

      • Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in dichloromethane and cool to 5 °C.

      • Add a mixture of 1,3-cyclohexanedione and triethylamine dropwise.

      • Allow the reaction to warm to room temperature and stir for 8 hours.

      • Wash the reaction mixture with water, dry the organic layer with magnesium sulfate, and concentrate to yield sulcotrione.[8]

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid (from alternative route)2-chloro-4-(chlorosulfonyl)benzoyl chloride2-chloro-4-(methylsulfonyl)benzoic acid1. Na₂SO₃, NaHCO₃, H₂O, 75°C; 2. Chloroacetic acid8587[9]
Synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride2-chloro-4-(methylsulfonyl)benzoic acid2-chloro-4-(methylsulfonyl)benzoyl chlorideSOCl₂, Toluene, DMF (cat.), 50°C97-
Synthesis of Sulcotrione2-chloro-4-(methylsulfonyl)benzoyl chlorideSulcotrione1,3-Cyclohexanedione, Triethylamine, Dichloromethane92-95-[8]

Application in Weed Control

Mechanism of Action

Sulcotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[10] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. The absence of carotenoids results in the characteristic bleaching symptoms (whitening of the leaves) in susceptible weeds, ultimately leading to their death.[11]

MoA_Pathway Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone_Tocopherol Plastoquinone & α-Tocopherol HPPD->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Protects Weed_Death Weed Death Sulcotrione_Node Sulcotrione Sulcotrione_Node->HPPD Inhibits

Caption: Mechanism of action of sulcotrione.

Efficacy and Application

Sulcotrione provides effective control of a broad spectrum of annual broadleaf and some grass weeds in corn and sugar cane.[3][4] It can be applied both pre-emergence and post-emergence.[3] The application rates for post-emergence control are typically in the range of 300 to 450 g a.i. ha⁻¹.[1] The efficacy of sulcotrione can be influenced by environmental factors such as soil pH, moisture, and organic matter content.[12] Adjuvants can enhance its herbicidal activity.[11]

Weeds Controlled:

  • Broadleaf Weeds: Velvetleaf, Morning glory, and others.[3]

  • Grassy Weeds: Barnyardgrass and others.[11]

Conclusion

This compound serves as a key precursor in the synthesis of the commercially important herbicide sulcotrione. The synthetic pathway, involving a Sandmeyer reaction, hydrolysis, and subsequent acylation/rearrangement, provides an efficient route to this potent HPPD inhibitor. The detailed protocols and understanding of the mechanism of action and application of sulcotrione are valuable for researchers and professionals in the agrochemical industry.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of kinase inhibitors derived from 2-chloro-4-(methylsulfonyl)aniline. This document includes detailed synthetic protocols, data on biological activity, and visualization of relevant signaling pathways and experimental workflows.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound is a valuable and versatile building block in the synthesis of such inhibitors. Its chemical structure, featuring a reactive amine group and an electron-withdrawing methylsulfonyl group, allows for its incorporation into various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.

This document focuses on the synthesis of pyrimidine-based kinase inhibitors, a common structural motif in many FDA-approved drugs. We will detail the synthesis of a representative kinase inhibitor, N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and discuss its potential biological targets and the assays used for its evaluation.

Synthetic Pathway and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a suitable heterocyclic electrophile, often a di-chlorinated pyrimidine.

Diagram: General Synthetic Workflow

G A This compound C Intermediate: N-(2-chloro-4-(methylsulfonyl)phenyl) -4-chloropyrimidin-2-amine A->C SNAr Reaction (Buchwald-Hartwig or acid/base catalysis) B 2,4-Dichloropyrimidine B->C E Final Product: N-(2-chloro-4-(methylsulfonyl)phenyl) -4-(pyridin-3-yl)pyrimidin-2-amine C->E Suzuki Coupling D Pyridin-3-ylboronic acid D->E

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-4-chloropyrimidin-2-amine (Intermediate)

This protocol describes the initial SNAr reaction between this compound and 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired intermediate.

Protocol 2: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Final Product)

This protocol details the subsequent Suzuki coupling to introduce the pyridine moiety.

Materials:

  • N-(2-chloro-4-(methylsulfonyl)phenyl)-4-chloropyrimidin-2-amine (from Protocol 1)

  • Pyridin-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the intermediate from Protocol 1 (1.0 eq) and pyridin-3-ylboronic acid (1.2 eq) in a mixture of DME and water (e.g., 4:1 v/v).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the solution with nitrogen or argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 85-90 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Biological Evaluation and Data

The synthesized kinase inhibitor would then be evaluated for its biological activity against a panel of protein kinases. The primary assays are typically in vitro kinase activity assays followed by cell-based assays to determine cellular potency and effects on signaling pathways.

Diagram: Experimental Workflow for Biological Evaluation

G A Synthesized Kinase Inhibitor B In Vitro Kinase Assay (e.g., ADP-Glo) A->B D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->D C Determine IC50 Values B->C E Determine GI50 Values D->E F Western Blot Analysis D->F G Assess Phosphorylation of Downstream Targets F->G

Caption: Workflow for evaluating the biological activity of a synthesized kinase inhibitor.

Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., B-Raf, VEGFR2)

  • Kinase-specific substrate and ATP

  • Synthesized inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a well of the microplate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Add the diluted inhibitor to the wells (final DMSO concentration should be ≤1%). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Data for N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Kinase TargetIC50 (nM)
B-Raf (wild-type)85
B-Raf (V600E)15
VEGFR245
EGFR>1000
CDK2>1000

Note: This data is hypothetical and for illustrative purposes only.

Target Signaling Pathway: The RAS/RAF/MEK/ERK Pathway

Many kinase inhibitors derived from aniline-pyrimidine scaffolds target key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. The B-Raf V600E mutation is a common driver of this pathway's constitutive activation.

Diagram: The RAS/RAF/MEK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Inhibitor N-(2-chloro-4-(methylsulfonyl)phenyl) -4-(pyridin-3-yl)pyrimidin-2-amine Inhibitor->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulation

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a B-Raf inhibitor.

Conclusion

This compound is a key starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel therapeutic agents targeting critical signaling pathways in cancer and other diseases. The modular nature of the synthesis allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors.

Application Notes and Protocols for the N-arylation of 2-Chloro-4-(methylsulfonyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-chloro-4-(methylsulfonyl)aniline is a critical transformation in medicinal chemistry for the synthesis of a variety of kinase inhibitors. The resulting diarylamine scaffold is a key pharmacophore in numerous clinically approved and investigational drugs that target signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the N-arylation of this compound, focusing on the widely employed Buchwald-Hartwig and Ullmann cross-coupling reactions. Furthermore, it presents data on the biological activity of representative N-arylated products and visualizes relevant signaling pathways and experimental workflows.

The this compound moiety provides a versatile platform for structural modification. The chloro and methylsulfonyl groups modulate the electronic properties of the aniline ring and provide vectors for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The N-arylation of this aniline with various aryl and heteroaryl partners allows for the exploration of chemical space around the kinase ATP-binding pocket, enabling the development of potent and selective inhibitors.

Key Methodologies and Experimental Protocols

Two of the most powerful and versatile methods for the construction of the C-N bond in the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly general method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and has evolved to include highly effective biarylphosphines that can couple a wide range of substrates under mild conditions.

General Protocol for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

Aryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101285
4-IodotoluenePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)Toluene1001892
2-Chloropyrimidine[Pd(allyl)Cl]₂ (2.5)tBuXPhos (5)NaOtBu (2)THF802478

Note: The data in this table is representative and derived from general protocols for Buchwald-Hartwig aminations. Actual yields may vary depending on the specific substrates and reaction conditions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[2] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that utilize ligands and proceed under milder temperatures.

General Protocol for Ullmann Condensation:

A reaction vessel is charged with this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.). A high-boiling polar solvent such as DMF, NMP, or DMSO is added. The mixture is heated to a temperature typically ranging from 100 to 160 °C and stirred until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and water. The organic layer is separated, washed with aqueous ammonia solution to remove copper salts, followed by water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Conditions for Ullmann Condensation of this compound

Aryl HalideCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic AcidCu(OAc)₂ (10)Pyridine (20)Et₃N (2)CH₂Cl₂RT4875
2-BromopyridineCuI (15)L-Proline (30)K₂CO₃ (2)DMSO1202488
4-IodoanisoleCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)NMP1401882

Note: The data in this table is representative and based on general Ullmann condensation protocols. Actual yields may vary.

Application in Drug Discovery: Kinase Inhibitors

The N-arylated derivatives of this compound are prominent scaffolds in the design of multi-kinase inhibitors that target key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases. These pathways are crucial for tumor angiogenesis, cell proliferation, and survival.

Table 3: Biological Activity of Representative N-Aryl-2-chloro-4-(methylsulfonyl)aniline Derivatives

N-Aryl SubstituentTarget KinaseIC₅₀ (nM)
4-PyridylVEGFR-225
4-TolylPDGFRβ45
4-MethoxyphenylB-RAF30
3-Trifluoromethylphenylc-RAF15

Note: The IC₅₀ values presented are hypothetical and representative of the potential activity of such compounds against the indicated kinases. Actual values would need to be determined experimentally.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways commonly targeted by kinase inhibitors derived from N-arylated this compound.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2 Grb2/Sos PDGFR->Grb2 PI3K PI3K PDGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration

Caption: Simplified PDGFR signaling pathway.

RAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras BRAF B-Raf Ras->BRAF CRAF c-Raf Ras->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified RAF kinase signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the N-arylation of this compound.

N_Arylation_Workflow Start Start: This compound + Aryl Halide/Boronic Acid Reaction Reaction Setup: - Catalyst - Ligand - Base - Solvent Start->Reaction Heating Heating & Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Quenching - Extraction - Washing Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-Aryl-2-chloro-4- (methylsulfonyl)aniline Purification->Product

Caption: General workflow for N-arylation.

Conclusion

The N-arylation of this compound is a fundamental transformation in the synthesis of potent kinase inhibitors. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective and versatile methods for constructing the desired diarylamine scaffold. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and purity. The resulting N-arylated products serve as valuable intermediates and final compounds in drug discovery programs targeting critical cancer-related signaling pathways. These application notes and protocols provide a comprehensive guide for researchers in the field, facilitating the efficient synthesis and exploration of novel kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Chloro-4-(methylsulfonyl)aniline as a key building block in the synthesis of potent anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. The protocols and data presented herein are compiled from various scientific sources to guide researchers in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

The compound this compound is a valuable synthon in medicinal chemistry for the development of anti-inflammatory drugs. Its structural features, including the chloro and methylsulfonyl groups, are crucial for achieving high potency and selectivity for the COX-2 enzyme.[1][2] The inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][3][4][5]

The methylsulfonyl (-SO₂Me) group, in particular, is a key pharmacophore that anchors the inhibitor within a specific pocket of the COX-2 active site, contributing to its selectivity.[2] This document outlines the synthesis of pyrazole-based anti-inflammatory agents, which are structurally analogous to the selective COX-2 inhibitor, Celecoxib.

Signaling Pathway: Cyclooxygenase (COX) and Inflammation

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][5] Selective inhibition of COX-2 is therefore a desirable therapeutic goal.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib analogues) COX2_Inhibitors->COX2

Caption: Cyclooxygenase (COX) signaling pathway in inflammation.

Experimental Protocols

The following protocols describe a general synthetic route for preparing a pyrazole-based selective COX-2 inhibitor using this compound.

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride

This initial step involves the conversion of the aniline starting material to a more reactive benzoyl chloride derivative.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Appropriate solvents (e.g., water, toluene)

Procedure:

  • Diazotization: Dissolve this compound in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Slowly add the diazonium salt solution to the CuCN solution.

  • Heat the reaction mixture to facilitate the conversion to the corresponding nitrile.

  • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid using a strong acid or base.

  • Acyl Chloride Formation: Reflux the resulting carboxylic acid with an excess of thionyl chloride and a catalytic amount of DMF until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This protocol outlines the synthesis of the diketone intermediate required for the pyrazole ring formation.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Appropriate solvent (e.g., methanol, toluene)

Procedure:

  • To a solution of sodium methoxide in the chosen solvent, add 4'-chloroacetophenone.

  • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the diketone.

  • Filter, wash with water, and dry the solid to obtain 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Protocol 3: Synthesis of the Final Pyrazole Compound

This final step involves the cyclocondensation reaction to form the pyrazole ring.

Materials:

  • 2-Chloro-4-(methylsulfonyl)benzoyl chloride (from Protocol 1)

  • Hydrazine hydrate

  • 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 2)

  • Ethanol or acetic acid

Procedure:

  • Hydrazine Formation: React 2-Chloro-4-(methylsulfonyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclocondensation: Dissolve the hydrazide and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol or acetic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and purify by recrystallization or column chromatography to yield the final pyrazole compound.

Synthesis_Workflow Start This compound Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 2-Chloro-4-(methylsulfonyl)benzonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-Chloro-4-(methylsulfonyl)benzoic Acid Step2->Intermediate2 Step3 Acyl Chloride Formation Intermediate2->Step3 Intermediate3 2-Chloro-4-(methylsulfonyl)benzoyl Chloride Step3->Intermediate3 Step5 Hydrazine Formation Intermediate3->Step5 Diketone_Start 4'-Chloroacetophenone + Ethyl trifluoroacetate Step4 Claisen Condensation Diketone_Start->Step4 Diketone 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Step4->Diketone Step6 Cyclocondensation Diketone->Step6 Hydrazide 2-Chloro-4-(methylsulfonyl)benzohydrazide Step5->Hydrazide Hydrazide->Step6 Final_Product Final Pyrazole Compound (COX-2 Inhibitor) Step6->Final_Product

Caption: General synthetic workflow for pyrazole-based COX-2 inhibitors.

Quantitative Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various synthesized compounds containing the methylsulfonylphenyl moiety, which are structurally related to derivatives of this compound. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity).

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
5n COX-135.6508.6[2]
COX-20.07
4b COX-1>10>90.9[4]
COX-20.11
4d COX-1>10>58.8[4]
COX-20.17
4f COX-1>10>66.7[4]
COX-20.15
Celecoxib COX-115250[6]
COX-20.06
Indomethacin COX-10.090.079[4]
COX-21.14

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of a new generation of anti-inflammatory agents. The protocols and data provided in these application notes offer a foundational guide for researchers in the rational design and development of potent and selective COX-2 inhibitors. Further structural modifications and biological evaluations are encouraged to optimize the therapeutic potential of these compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-(methylsulfonyl)aniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted aniline motif in pharmacologically active compounds. These protocols are based on established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of novel derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allow for the construction of complex molecular architectures from readily available starting materials under relatively mild conditions.[1][2][3] this compound presents a unique substrate for these reactions, featuring an electron-withdrawing methylsulfonyl group and a nucleophilic amino group, along with a reactive C-Cl bond for cross-coupling.

The presence of the sulfur-containing methylsulfonyl group can sometimes pose a challenge in palladium catalysis due to potential catalyst deactivation.[4] However, the use of appropriate ligands, particularly electron-rich and sterically hindered phosphines, can mitigate these effects and facilitate efficient coupling.[4]

Key Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][6] This reaction is widely used for the synthesis of biaryl compounds.

General Reaction Scheme:

Representative Data:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. This data is based on typical outcomes for structurally similar chloroanilines.[7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O1001288
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O901675
42-Thiopheneboronic acidPd(dtbpf)Cl₂ (2)-Et₃NToluene801082
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[1][8] This reaction is a powerful tool for the synthesis of substituted anilines and other arylamines.

General Reaction Scheme:

Representative Data:

The table below presents representative yields for the Buchwald-Hartwig amination of this compound with various amines. Yields are based on reactions with analogous aryl chlorides.[9]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001892
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102488
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001685
4IndolePdCl₂(dppf) (3)-K₂CO₃DMF1202478
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][10] This reaction is a valuable method for the vinylation of aryl compounds.

General Reaction Scheme:

Representative Data:

The following table shows representative yields for the Heck reaction of this compound with various alkenes. These yields are extrapolated from data on similar aryl chlorides.[11]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1002475
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1201882
31-OctenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1302468
4CyclohexeneHerrmann's catalyst (1)-Cy₂NMeNMP1403665

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.[4] Glassware should be oven-dried prior to use.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, 10:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-18 hours).[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.[12]

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base via syringe.[12]

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18-24 hours).[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)L_n-Ar' OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) Product_complex [Ar-Ar']Pd(0)L_n Transmetalation_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)L_n-NR'R'' Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) Alkene_complex R-Pd(II)L_n(alkene)-X OA_complex->Alkene_complex Alkene Coordination Insertion_complex (R-alkene)-Pd(II)L_n-X Alkene_complex->Insertion_complex Migratory Insertion Hydrido_complex H-Pd(II)L_n-X Insertion_complex->Hydrido_complex β-Hydride Elimination (Product) Hydrido_complex->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool and Quench Reaction reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS) purification->characterization Logical_Relationship Start_Material This compound Reaction Palladium-Catalyzed Cross-Coupling Start_Material->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkene) Coupling_Partner->Reaction Product Substituted Aniline Derivative Reaction->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-4-(methylsulfonyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a multi-step synthesis starting from 4-chloro-2-nitrotoluene. This pathway includes a nucleophilic aromatic substitution to introduce the methylthio group, followed by oxidation to the methylsulfonyl group, and finally, reduction of the nitro group to the desired aniline.

Q2: What are the critical parameters to control for a high yield?

Key parameters for optimizing the yield include careful temperature control during all reaction steps, ensuring the purity of starting materials and reagents, complete consumption of intermediates as monitored by techniques like TLC or HPLC, and efficient purification at each stage to prevent carrying impurities forward.

Q3: How can I purify the final product, this compound?

Recrystallization is a highly effective method for purifying the final solid product.[1][2] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.[3] Common solvent systems for recrystallization of aniline derivatives include ethanol, or mixtures like n-hexane/ethyl acetate.[4]

Q4: What are the main safety precautions to consider during this synthesis?

Handling of corrosive and toxic reagents is a primary safety concern. Concentrated acids and bases, as well as chlorinated solvents, should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions that generate gas, such as the reduction of the nitro group, should be properly vented.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield in Chlorination Step Incomplete reaction.- Ensure the correct stoichiometry of the chlorinating agent. - Monitor the reaction to completion using TLC or HPLC. - Consider extending the reaction time or slightly increasing the temperature.
Degradation of starting material or product.- Maintain the recommended reaction temperature; avoid excessive heat. - Ensure the starting material is pure.
Incomplete Oxidation of the Thioether Insufficient oxidizing agent.- Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide). - Monitor the reaction progress to ensure full conversion of the intermediate.
Low reaction temperature.- Ensure the reaction is conducted at the optimal temperature to facilitate complete oxidation.
Formation of Impurities during Nitro Reduction Over-reduction or side reactions.- Choose a selective reducing agent that will not affect other functional groups. - Control the reaction temperature and stoichiometry of the reducing agent carefully.
Incomplete reduction.- Ensure the catalyst (if used) is active. - Extend the reaction time or increase the amount of reducing agent.[6]
Product is an Oil or Fails to Crystallize Presence of impurities.- Purify the crude product using column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.- Screen a variety of solvents or solvent mixtures to find an optimal system for crystallization.[4]
Final Product has a Low Melting Point or is a Dark Color Residual impurities.- Repeat the recrystallization process. - Consider using activated charcoal during recrystallization to remove colored impurities.[1]

Experimental Protocols

A representative synthesis for this compound is outlined below, based on established chemical principles for analogous compounds.

Step 1: Synthesis of 4-Chloro-2-nitro-1-(methylthio)benzene
  • To a solution of 4-chloro-2-nitrotoluene in a suitable solvent such as DMF, add sodium thiomethoxide.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
  • Dissolve the crude 4-chloro-2-nitro-1-(methylthio)benzene in glacial acetic acid.

  • Add an excess of an oxidizing agent, such as 30% hydrogen peroxide, dropwise while controlling the temperature.

  • Heat the mixture to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash it with water, and dry it to obtain 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.

Step 3: Synthesis of this compound
  • Suspend 1-chloro-4-(methylsulfonyl)-2-nitrobenzene in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder, and a catalytic amount of hydrochloric acid.[5]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualizing the Process

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 4-Chloro-2-nitrotoluene B 4-Chloro-2-nitro-1-(methylthio)benzene A->B NaSCH3 C 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene B->C Oxidation (H2O2) D This compound C->D Reduction (Fe/HCl) Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideProducts Side Products Formed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes Purification Improve Purification Method (Recrystallization, Chromatography) SideProducts->Purification Yes Success Improved Yield and Purity SideProducts->Success No OptimizeConditions->Success Purification->Success

References

Technical Support Center: Purification of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-4-(methylsulfonyl)aniline from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities in your reaction mixture will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-chloro-4-(methylthio)aniline or 4-(methylsulfonyl)aniline.

  • Oxidation Byproducts: If the synthesis involves the oxidation of a thioether precursor, you might find the corresponding sulfoxide, 2-chloro-4-(methylsulfinyl)aniline, which is more polar than the desired sulfone.

  • Isomeric Byproducts: Chlorination reactions can sometimes yield regioisomers. For example, if starting from a substituted aniline, chlorine could be directed to other positions on the aromatic ring.

  • Over-reaction Products: In some cases, side reactions can lead to the formation of more complex structures or polymers, especially under harsh reaction conditions.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, may be present in the crude product.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for compounds like this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[2] For anilines, which are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on the silica gel column.[3]

  • Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very efficient and scalable purification method.[4] A patent for a similar compound suggests that methanol can be a suitable solvent for recrystallization.[5][6]

Q3: My compound is an aniline. Will the basicity of the amino group affect my purification?

A3: Yes, the basicity of the aniline functional group can be both a challenge and an opportunity.

  • On Silica Gel: The acidic nature of silica gel can lead to strong interactions with the basic aniline, causing streaking or "tailing" during column chromatography. This can be mitigated by adding a small percentage (0.5-1%) of a base, such as triethylamine or ammonia, to your mobile phase.[3]

  • Acid-Base Extraction: You can leverage the basicity of the aniline to perform an acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the aniline will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.[7] You can then regenerate the purified aniline by basifying the aqueous layer and extracting it back into an organic solvent. This method is effective for removing non-basic impurities but may not separate other basic compounds.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[4] You should screen several solvents to find the best one. Good starting points for a polar compound like this would be alcohols (e.g., ethanol, methanol, isopropanol) or toluene.[8] If a single solvent is not effective, a mixed-solvent system (using a "good" solvent where the compound is very soluble and a "poor" solvent where it is not) can be employed.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography 1. Inappropriate mobile phase (eluent) system. 2. Co-elution of impurities with similar polarity. 3. Tailing of the aniline on the silica column.1. Optimize the eluent system using Thin Layer Chromatography (TLC). Try different solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. If impurities are very close in polarity, consider a different purification method like recrystallization or preparative HPLC. 3. Add 0.5-1% triethylamine to your eluent to improve peak shape and separation.[3]
Oily Precipitate Forms During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound ("oiling out"). 2. The solution is cooling too quickly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. Insulating the flask can help. 3. If the product is very impure, first perform a column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.[8]
Product Crystals are Colored Presence of persistent colored impurities.1. Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. Boil for a few minutes to allow the charcoal to adsorb the impurities. Use charcoal sparingly as it can also adsorb your product.[8] 2. Ensure your reaction is performed under an inert atmosphere if oxidation is a concern, as oxidized byproducts can be colored.[2]
Low Recovery of Product After Purification 1. Chromatography: Product is retained on the column. 2. Recrystallization: The product has significant solubility in the cold solvent. 3. Extraction: Incomplete extraction or loss during workup steps.1. After the initial elution, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. Minimize the amount of cold solvent used to wash the crystals.[8] 3. When performing extractions, ensure you use an adequate volume of solvent and repeat the extraction multiple times (e.g., 3x) to ensure complete transfer of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • Eluent Selection:

    • Using TLC, identify a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine to it. This will serve as your mobile phase.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in your mobile phase.

    • Pour the slurry into a glass chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring an even and crack-free column bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound.

  • Solvent Selection:

    • Test the solubility of your crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, toluene) to find one where it is poorly soluble at room temperature but highly soluble when hot.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. Work quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Data Presentation

Table 1: Typical Mobile Phase Systems for Column Chromatography

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many organic compounds. Adjust polarity based on TLC results.
Dichloromethane / Methanol99:1 to 9:1A more polar system, useful if the compound has low mobility in hexane/ethyl acetate.
Modifier Concentration Purpose
Triethylamine (NEt₃)0.5 - 1%Add to any of the above systems to prevent tailing of the basic aniline on silica gel.[3]

Table 2: Common Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Comments
Methanol65Polar ProticA patent suggests methanol is effective for similar compounds.[5][6]
Ethanol78Polar ProticA common and effective recrystallization solvent.[9]
Isopropanol82Polar ProticAnother good option for polar compounds.
Toluene111NonpolarCan be effective for aromatic compounds.[8]
Water100Very PolarGenerally, anilines have low solubility in water, making it a potential "poor" solvent in a mixed-solvent system.[9]

Visualizations

PurificationWorkflow cluster_start Start cluster_workup Initial Workup cluster_purification Purification Options cluster_analysis Analysis cluster_end End start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction is_solid Is Crude a Solid? extraction->is_solid chromatography Column Chromatography is_solid->chromatography No / Impure Solid recrystallization Recrystallization is_solid->recrystallization Yes purity Assess Purity (TLC, HPLC, NMR) chromatography->purity recrystallization->purity end Pure Product purity->end

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Resolution start Purification Attempt purity_check Purity Still Low? start->purity_check chrom_path From Chromatography purity_check->chrom_path Yes recryst_path From Recrystallization purity_check->recryst_path Yes end_node Pure Product purity_check->end_node No optimize_eluent Optimize Eluent System (add NEt3) chrom_path->optimize_eluent switch_to_recryst Switch to Recrystallization chrom_path->switch_to_recryst optimize_solvent Find Better Solvent (or mixed-solvent) recryst_path->optimize_solvent slow_cooling Ensure Slow Cooling recryst_path->slow_cooling switch_to_chrom Switch to Chromatography recryst_path->switch_to_chrom rerun_chrom Re-run Column optimize_eluent->rerun_chrom rerun_chrom->end_node switch_to_recryst->end_node optimize_solvent->end_node slow_cooling->end_node switch_to_chrom->end_node

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. Two plausible and commonly employed routes are outlined below. Both routes require careful control of reaction conditions to minimize side reactions.

  • Route A: Chlorination followed by Oxidation: This route starts with 4-(methylthio)aniline. The amino group is first protected, usually as an acetanilide, to control regioselectivity and prevent unwanted side reactions during the subsequent chlorination and oxidation steps.

  • Route B: Sulfonation of a Chloroaniline Derivative: This route begins with 3-chloroaniline. The amino group is protected, followed by sulfonation to introduce the sulfonyl group. Subsequent steps are then required to convert the sulfonic acid to the methyl sulfone.

Troubleshooting Guides

This section is organized by the synthetic route and the specific reaction step, addressing potential problems, their likely causes, and recommended solutions.

Route A: From 4-(Methylthio)aniline

This synthetic pathway involves three key stages: protection of the amino group, chlorination of the aromatic ring, and oxidation of the methylthio group to a methylsulfonyl group.

Route_A_Workflow Start 4-(Methylthio)aniline Step1 Step 1: Protection (e.g., Acetic Anhydride) Start->Step1 Intermediate1 N-(4-(methylthio)phenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., NCS, SO2Cl2) Intermediate1->Step2 Intermediate2 N-(2-chloro-4-(methylthio)phenyl)acetamide Step2->Intermediate2 Step3 Step 3: Oxidation (e.g., m-CPBA, H2O2) Intermediate2->Step3 Intermediate3 N-(2-chloro-4-(methylsulfonyl)phenyl)acetamide Step3->Intermediate3 Step4 Step 4: Deprotection (e.g., Acid/Base Hydrolysis) Intermediate3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound starting from 4-(methylthio)aniline.

Step 1: Protection of the Amino Group (Acetylation)

Q2: My acetylation reaction of 4-(methylthio)aniline is incomplete, and I observe unreacted starting material. What could be the cause?

A2: Incomplete acetylation is a common issue. The primary causes and troubleshooting steps are summarized below.

Possible Cause Troubleshooting Steps
Insufficient Acylating Agent Ensure at least a stoichiometric amount of acetic anhydride or acetyl chloride is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
Inadequate Base If using acetyl chloride, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Ensure a sufficient amount of base is present.
Low Reaction Temperature or Short Reaction Time While the reaction is often exothermic, gentle heating or allowing the reaction to stir for a longer period at room temperature may be necessary for full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Moisture in Reagents or Glassware Water can hydrolyze the acylating agent. Ensure all reagents are anhydrous and glassware is properly dried.
Step 2: Chlorination of N-(4-(methylthio)phenyl)acetamide

Q3: During the chlorination step, I am getting a mixture of products, including the desired 2-chloro isomer and other chlorinated species. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the chlorination of activated aromatic rings can be challenging. The formation of isomeric byproducts is a common side reaction.

Chlorination_Side_Reactions Substrate N-(4-(methylthio)phenyl)acetamide Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) Substrate->Chlorination DesiredProduct Desired Product: N-(2-chloro-4-(methylthio)phenyl)acetamide Chlorination->DesiredProduct Major SideProduct1 Side Product: Dichlorinated Species Chlorination->SideProduct1 Minor SideProduct2 Side Product: Other Isomers Chlorination->SideProduct2 Minor

Caption: Potential side reactions during the chlorination of N-(4-(methylthio)phenyl)acetamide.

Issue Possible Cause Troubleshooting Steps
Formation of Dichloro- and other Isomeric Products The acetamido and methylthio groups are both ortho-, para-directing. Over-chlorination can lead to dichlorinated byproducts.- Control Stoichiometry: Use a precise amount of the chlorinating agent (typically 1.0-1.05 equivalents). - Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can offer better regioselectivity compared to chlorine gas. - Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reaction.
Low Conversion Insufficient activation or a mild chlorinating agent.- Catalyst: For less reactive substrates, a Lewis acid catalyst might be necessary, but this can also decrease selectivity. - Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.
Step 3: Oxidation of N-(2-chloro-4-(methylthio)phenyl)acetamide

Q4: The oxidation of the methylthio group is not proceeding to the sulfone, or I am observing a dark-colored reaction mixture with tar-like byproducts.

A4: The oxidation of the sulfide to a sulfone requires careful control to avoid incomplete reaction or oxidative side reactions.

Oxidation_Side_Reactions Substrate N-(2-chloro-4-(methylthio)phenyl)acetamide OxidizingAgent Oxidizing Agent (e.g., m-CPBA, H2O2) Substrate->OxidizingAgent Degradation Side Products: Oxidative Degradation (Tars) Substrate->Degradation Sulfoxide Intermediate/Side Product: Sulfoxide OxidizingAgent->Sulfoxide 1 eq. Sulfone Desired Product: Sulfone OxidizingAgent->Sulfone >2 eq. Sulfoxide->OxidizingAgent Sulfoxide->Degradation

Caption: Oxidation pathway and potential side reactions.

Issue Possible Cause Troubleshooting Steps
Incomplete Oxidation (Stops at Sulfoxide) Insufficient amount of oxidizing agent.Use at least two equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to ensure complete conversion of the sulfide to the sulfone. Monitor by TLC to distinguish the sulfide, sulfoxide, and sulfone.
Formation of Dark-Colored Impurities/Tars Oxidation of the aniline ring or the acetamido group.- Temperature Control: Perform the oxidation at a controlled, often low, temperature. - Choice of Oxidant: m-CPBA is often a good choice. If using hydrogen peroxide, the reaction is typically carried out in a solvent like acetic acid. - pH Control: Maintain appropriate pH, as highly acidic or basic conditions can promote degradation.
Difficult Product Isolation from m-CPBA Byproduct The byproduct of m-CPBA, m-chlorobenzoic acid, can be difficult to remove.A common workup involves washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct.[1]

Route B: From 3-Chloroaniline

This pathway involves protection, sulfonation, and conversion of the sulfonic acid to the methyl sulfone.

Step 2: Sulfonation of N-acetyl-3-chloroaniline

Q5: The sulfonation of N-acetyl-3-chloroaniline is giving me a mixture of isomers and some disulfonated product. How can I improve the outcome?

A5: The directing effects of the chloro (meta-directing) and acetamido (ortho-, para-directing) groups are competing, which can lead to a mixture of isomers.

Issue Possible Cause Troubleshooting Steps
Formation of Isomeric Products Competing directing effects of the substituents. The desired product results from substitution para to the acetamido group.- Choice of Sulfonating Agent: Chlorosulfonic acid can be an effective reagent.[2] - Temperature Control: Sulfonation is often temperature-dependent. Running the reaction at a specific, controlled temperature can favor the formation of one isomer over others.
Disulfonation Use of harsh conditions or a large excess of the sulfonating agent.- Stoichiometry: Carefully control the amount of sulfonating agent used. - Reaction Time: Avoid prolonged reaction times once the desired product has formed (monitor by TLC or HPLC).
Charring/Degradation The reaction is highly exothermic and the sulfonating agents are aggressive.- Slow Addition: Add the substrate to the cold sulfonating agent slowly and with efficient stirring. - Temperature Control: Maintain a low temperature during the addition and the initial phase of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of an Aniline

  • Dissolve the aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a base (e.g., triethylamine, 1.2 equivalents) if using acetyl chloride.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)

  • Dissolve the N-acetylated aniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add NCS (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Oxidation of a Sulfide to a Sulfone using m-CPBA

  • Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add m-CPBA (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.[1]

Note: These protocols are general and may require optimization for the specific synthesis of this compound. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of the synthesis of 2-Chloro-4-(methylsulfonyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the this compound synthesis in a question-and-answer format. The primary industrial route for synthesizing substituted anilines often involves the reduction of the corresponding nitroarene.[1]

Issue 1: Incomplete reaction or low conversion during the reduction of 2-chloro-4-(methylsulfonyl)nitrobenzene.

  • Question: My large-scale reaction is showing a significant amount of unreacted nitro starting material. What are the potential causes and how can I improve the conversion rate?

  • Answer: Several factors can contribute to decreased conversion during scale-up:

    • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the catalyst, reducing agent, and the nitro compound, especially if a solid reducing agent like iron powder is used, which can form a thick slurry.[2] Ensure the mechanical stirrer in your reactor is sufficient for the increased volume and viscosity.

    • Catalyst Deactivation: The catalyst, such as palladium on carbon (Pd/C) or iron, may be sensitive to impurities in the starting materials or solvent that are present in larger quantities at scale.[2] Ensure all reagents are of appropriate quality. For catalytic hydrogenation, ensure the catalyst's activity has not diminished; using a fresh catalyst may be necessary.

    • Insufficient Temperature Control: The reduction of nitro compounds is often exothermic. Poor heat transfer in a large reactor can lead to localized hot spots or an overall lower reaction temperature, affecting the reaction rate.[2] Monitor the internal temperature closely and ensure your cooling system is adequate.

    • Inadequate Hydrogen Pressure (for catalytic hydrogenation): In a larger headspace of the reactor, maintaining consistent hydrogen pressure is crucial. Ensure there are no leaks and that the hydrogen delivery system can meet the reaction's demand.

Issue 2: Formation of significant byproducts.

  • Question: I am observing unexpected impurities in my final product after scaling up. What are the likely side reactions and how can I minimize them?

  • Answer: Byproduct formation is often related to reaction kinetics and conditions. Common byproducts in the synthesis of aniline derivatives can include:

    • Over-reduction Products: In some cases, functional groups other than the nitro group can be reduced. While the methylsulfonyl and chloro groups are generally stable under typical nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially lead to their degradation.

    • Oxidation of the Aniline Product: The newly formed aniline is susceptible to oxidation, which can be exacerbated by prolonged reaction times or exposure to air, especially at elevated temperatures. This can lead to the formation of colored impurities.[3] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidation.[3]

    • Impurities from the Starting Material: Ensure the purity of your 2-chloro-4-(methylsulfonyl)nitrobenzene starting material, as impurities can carry through or interfere with the reaction.

Issue 3: Difficulties in product isolation and purification.

  • Question: The work-up and purification of my large-scale batch are proving difficult, resulting in product loss and lower purity. What are the best practices for isolating this compound at scale?

  • Answer: Challenges in isolation and purification can often be addressed by optimizing the work-up procedure:

    • Filtration of Solid Catalysts/Reagents: If using a solid catalyst like Pd/C or a reducing agent like iron powder, filtration can be slow on a large scale. Using a filter aid like celite can help improve filtration speed.[4] Ensure the filter cake is thoroughly washed with a suitable solvent to recover all the product.[4]

    • Extraction Efficiency: During aqueous work-up, ensure efficient extraction of the product. This may require multiple extractions with an appropriate organic solvent. The choice of solvent is critical to ensure good solubility of the product while minimizing the extraction of impurities.

    • Crystallization: Recrystallization is a powerful technique for purifying the final product on a large scale. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the reduction of the corresponding nitro compound, 2-chloro-4-(methylsulfonyl)nitrobenzene.[1] This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or by using reducing agents like iron powder in an acidic medium (Béchamp reduction).[4][5]

Q2: What are the key safety considerations when scaling up this reaction?

A2: Key safety considerations include:

  • Exothermic Reaction: The reduction of nitro compounds is often highly exothermic.[2] Ensure your reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[2] It should be handled under a nitrogen blanket.

  • Hydrogen Gas (if applicable): Hydrogen is highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: Reaction progress can be monitored by taking small samples from the reactor and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to determine when the starting material has been fully consumed.[4]

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a white solid with a melting point in the range of 191-198 °C.[1]

Quantitative Data

The following table summarizes typical reaction conditions for the reduction of a nitroarene to an aniline, which is the key step in the synthesis of this compound. The data is based on analogous reactions and provides a general guideline.

ParameterCatalytic HydrogenationBéchamp Reduction (Fe/Acid)
Reducing Agent H₂ gasIron powder
Catalyst/Acid Pd/C (5-10 mol%)HCl or Acetic Acid (catalytic amount)
Solvent Methanol, Ethanol, Ethyl AcetateEthanol/Water mixture
Temperature 25-50 °C80-100 °C (Reflux)
Pressure 1-10 atmAtmospheric
Typical Reaction Time 2-16 hours2-6 hours
Typical Yield >90%>90%

Experimental Protocols

Protocol: Synthesis of this compound via Béchamp Reduction

This protocol describes a general procedure for the reduction of 2-chloro-4-(methylsulfonyl)nitrobenzene using iron powder.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-4-(methylsulfonyl)nitrobenzene (1 equivalent) and a solvent mixture of ethanol and water (e.g., 2:1 v/v).[4]

  • Addition of Reagents: To the stirred suspension, add iron powder (3-4 equivalents).[4] Then, add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[4][5] The addition may be exothermic, so it should be done carefully while monitoring the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting nitro compound is completely consumed (typically 2-6 hours).[4]

  • Work-up: Once the reaction is complete, cool the mixture and filter it while hot through a pad of celite to remove the iron sludge.[4]

  • Washing: Wash the filter cake with hot ethanol to ensure all the product is recovered.[4]

  • Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[6] The crude product can be further purified by recrystallization.[3]

Visualizations

G Troubleshooting Workflow for Reaction Scale-Up start Low Yield or Incomplete Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent & Catalyst Quality start->check_reagents mixing_issue Inadequate Agitation check_mixing->mixing_issue temp_issue Poor Heat Transfer check_temp->temp_issue reagent_issue Impure Reagents or Deactivated Catalyst check_reagents->reagent_issue mixing_issue->check_temp No improve_stirring Increase Stirrer Speed or Change Impeller Design mixing_issue->improve_stirring Yes temp_issue->check_reagents No improve_cooling Enhance Cooling Capacity or Control Addition Rate temp_issue->improve_cooling Yes use_pure_reagents Use High-Purity Reagents and Fresh Catalyst reagent_issue->use_pure_reagents Yes success Reaction Optimized reagent_issue->success No improve_stirring->success improve_cooling->success use_pure_reagents->success

Caption: A logical workflow for troubleshooting common issues encountered during reaction scale-up.

G Synthetic Pathway to this compound start_material 2-Chloro-4-(methylsulfonyl)nitrobenzene process_step Reduction of Nitro Group start_material->process_step reagents Reducing Agent (e.g., H₂/Pd-C or Fe/HCl) reagents->process_step product This compound process_step->product

Caption: The general synthetic pathway for this compound via reduction of the corresponding nitro compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2-chloro-4-methylsulfonyl-1-nitrobenzene. This is typically achieved through a Béchamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid or acetic acid.[1][2] A common and often milder variation of this method involves the use of iron powder with ammonium chloride in a solvent mixture like ethanol and water.[3]

Q2: What are the key intermediates and potential side products in this reaction?

A2: The reduction of the nitro group to an amine proceeds through a series of intermediates. The typical pathway is the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the desired aniline.[2][4] Under certain conditions, side reactions can occur, leading to the formation of azoxy, azo, or hydrazo compounds through the condensation of these intermediates.[4][5] Careful control of reaction conditions is necessary to minimize the formation of these impurities.

Q3: Are there alternative methods to the Béchamp reduction?

A3: Yes, several other methods can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common alternative.[2] However, it's important to be aware that sulfur-containing compounds can sometimes poison the catalyst.[6][7] Other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also effective.[6]

Q4: What are the recommended purification methods for this compound?

A4: Following the reaction, the crude this compound is typically isolated by filtration to remove the iron sludge, followed by extraction and washing. The final purification is often achieved by recrystallization.[8][9] The choice of solvent for recrystallization is crucial and should be one in which the aniline has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10][11] Common solvent systems for recrystallization of anilines include ethanol, or mixtures like n-hexane/ethyl acetate.[12]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or has not produced any of the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in the reduction of 2-chloro-4-methylsulfonyl-1-nitrobenzene can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Iron Powder: The activity of the iron powder is critical. Use a fine powder to maximize surface area. If the iron has been stored for a long time, it may have an oxide layer that reduces its reactivity. Pre-activation of the iron with a dilute acid wash can sometimes be beneficial.

    • Ammonium Chloride/Acid: Ensure that the ammonium chloride is of good quality and the acid used is of the correct concentration.

  • Reaction Conditions:

    • Temperature: While many reductions of nitroarenes can be run at room temperature, this specific substrate may require heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is a common practice.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry:

    • Reducing Agent: An insufficient amount of the reducing agent (iron) is a common cause of incomplete reactions. A significant molar excess of iron is typically required.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my this compound is still impure. What are the possible impurities and how can I improve the purity?

A: The presence of impurities can be due to incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If the reaction did not go to completion, the final product will be contaminated with 2-chloro-4-methylsulfonyl-1-nitrobenzene. This can be addressed by optimizing the reaction conditions as described in the previous section (e.g., increasing reaction time, temperature, or the amount of reducing agent).

  • Side Products: As mentioned in the FAQs, intermediates like nitroso and hydroxylamine derivatives can condense to form azoxy and azo compounds. These are often colored impurities. To minimize their formation, ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations.

  • Purification Technique:

    • Recrystallization: The choice of recrystallization solvent is crucial. If the current solvent is not effectively removing impurities, a different solvent or a co-solvent system should be tested.[12] Slow cooling during recrystallization promotes the formation of purer crystals.[9] Washing the filtered crystals with a small amount of cold recrystallization solvent can help remove residual impurities.[9]

    • Decolorizing Carbon: If the product has a persistent color, it may be due to highly colored minor impurities. Using a small amount of activated charcoal during the recrystallization process can help remove these.[8]

Experimental Protocols

Protocol: Synthesis of this compound via Béchamp Reduction

This protocol is a general guideline for the reduction of 2-chloro-4-methylsulfonyl-1-nitrobenzene using iron and ammonium chloride.

Materials:

  • 2-chloro-4-methylsulfonyl-1-nitrobenzene

  • Iron powder (fine mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylsulfonyl-1-nitrobenzene.

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 EtOH/H₂O) to the flask.[3]

  • Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 molar equivalents) and ammonium chloride (typically 3-5 molar equivalents).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with ethanol or ethyl acetate.

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

    • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Purification:

    • Combine all organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Fe / HCl (Béchamp) Reflux in aqueous acidInexpensive, widely applicable.[1]Generates large amounts of iron sludge, acidic conditions.[1]
Fe / NH₄Cl Reflux in EtOH/H₂OMilder than acidic conditions, inexpensive.Can be slower than the traditional Béchamp reduction.
SnCl₂ / HCl EtOH, refluxGood for substrates with acid-sensitive groups.[6]Stoichiometric amounts of tin salts are produced as waste.
Catalytic Hydrogenation (e.g., H₂/Pd-C) H₂ (balloon or pressure), various solventsClean reaction, high yields.[2]Catalyst can be poisoned by sulfur compounds, potential for dehalogenation.

Visualizations

Experimental_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-chloro-4-methylsulfonyl-1-nitrobenzene, Fe powder, and NH4Cl in EtOH/H2O B Heat to reflux and monitor by TLC A->B C Cool and filter through Celite B->C Reaction Complete D Evaporate solvent C->D E Basify with NaHCO3 and extract with EtOAc D->E F Wash combined organic layers with H2O and brine E->F G Dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Recrystallize from a suitable solvent H->I J J I->J Pure Product Troubleshooting_Workflow Troubleshooting Low Yield in Nitro Reduction Start Low Yield or Incomplete Reaction CheckReagents Are reagents (Fe, NH4Cl) fresh and of good quality? Start->CheckReagents CheckConditions Are reaction temperature and time sufficient? CheckReagents->CheckConditions Yes ActionReagents Use fresh/activated reagents. CheckReagents->ActionReagents No CheckStoichiometry Is there a sufficient excess of Fe powder? CheckConditions->CheckStoichiometry Yes ActionConditions Increase temperature and/or reaction time. Monitor by TLC. CheckConditions->ActionConditions No OptimizePurification Is the purification method (e.g., recrystallization solvent) optimal? CheckStoichiometry->OptimizePurification Yes ActionStoichiometry Increase molar equivalents of Fe powder. CheckStoichiometry->ActionStoichiometry No ActionPurification Screen for a better recrystallization solvent. OptimizePurification->ActionPurification No Success Improved Yield OptimizePurification->Success Yes ActionReagents->CheckReagents ActionConditions->CheckConditions ActionStoichiometry->CheckStoichiometry ActionPurification->OptimizePurification

References

Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

A plausible and common synthetic pathway for this compound involves a three-step process starting from 2,4-dichloronitrobenzene. This guide is structured around troubleshooting issues that may arise during each of these key stages.

Q1: What is a common synthetic route for this compound?

A common and efficient synthesis of this compound is a three-step process:

  • Nucleophilic Aromatic Substitution: Reaction of 2,4-dichloronitrobenzene with sodium thiomethoxide to form 2-chloro-4-(methylthio)nitrobenzene.

  • Oxidation: Oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide.

  • Reduction: Reduction of the nitro group to an aniline.

Diagram of the Synthetic Pathway:

Synthesis_Pathway start 2,4-Dichloronitrobenzene step1 2-Chloro-4-(methylthio)nitrobenzene start->step1  NaSCH3 (Nucleophilic Substitution)   step2 2-Chloro-4-(methylsulfonyl)nitrobenzene step1->step2  H2O2 / Acetic Acid (Oxidation)   end_product This compound step2->end_product  Fe / HCl (Reduction)  

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Step 1: Nucleophilic Aromatic Substitution

Q2: My yield for the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with sodium thiomethoxide is low. What are the potential causes and solutions?

Low yields in this step are often due to side reactions or incomplete reactions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time/Temperature: Ensure the reaction has been stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Quality: Use freshly prepared or properly stored sodium thiomethoxide. It can degrade upon exposure to air and moisture.
Side Reactions - Disubstitution: The formation of 2,4-bis(methylthio)nitrobenzene can occur. To minimize this, use a controlled stoichiometry of sodium thiomethoxide (closer to 1 equivalent).- Formation of Phenolic Byproducts: If water is present in the reaction mixture, hydrolysis of the starting material can occur. Ensure anhydrous conditions.
Workup Issues - Product Loss: The product is an organic-soluble compound. Ensure efficient extraction with a suitable organic solvent.
Troubleshooting Step 2: Oxidation

Q3: The oxidation of 2-chloro-4-(methylthio)nitrobenzene to the sulfone is not going to completion, or I am observing byproduct formation. What should I consider?

Incomplete oxidation or over-oxidation are the primary concerns in this step.

Potential Cause Troubleshooting Steps
Incomplete Oxidation - Insufficient Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used.- Low Temperature: The oxidation may be slow at room temperature. Gentle heating may be required, but this should be done cautiously to avoid side reactions.
Over-oxidation / Side Reactions - Oxidation of the Aromatic Ring: Harsh oxidation conditions can lead to the formation of phenolic or quinone-like byproducts, which are often colored.[1] Maintain a controlled temperature and avoid a large excess of the oxidizing agent.- N-Oxide Formation: The nitro group can sometimes be oxidized to an N-oxide, though this is less common under these conditions.

Table 1: Common Byproducts in the Oxidation Step

Byproduct NamePotential OriginSuggested Analytical Method
2-Chloro-4-(methylsulfinyl)nitrobenzeneIncomplete oxidationHPLC, LC-MS
Phenolic/Quinone-like compoundsOver-oxidation of the aromatic ringHPLC, LC-MS, NMR
Troubleshooting Step 3: Reduction

Q4: I am having trouble with the final reduction step of 2-chloro-4-(methylsulfonyl)nitrobenzene. My product is impure or the yield is low. What are the likely issues?

The reduction of a nitro group to an aniline can sometimes lead to the formation of intermediates that can dimerize to form azo or azoxy compounds, particularly if the reduction is incomplete.

Potential Cause Troubleshooting Steps
Incomplete Reduction - Insufficient Reducing Agent: Ensure an adequate amount of the reducing agent (e.g., iron, tin(II) chloride) is used.- Catalyst Deactivation (for catalytic hydrogenation): If using a catalyst like Pd/C, it may be poisoned by sulfur-containing compounds. A more robust catalyst or a chemical reducing agent may be necessary.
Formation of Side Products - Azo/Azoxy Compounds: These colored impurities arise from the condensation of nitroso and hydroxylamine intermediates. Ensure the reaction goes to completion by providing sufficient reducing agent and appropriate reaction time.- Hydrodechlorination: In catalytic hydrogenation, the chloro group can sometimes be removed. Using a chemical reducing agent like Fe/HCl can avoid this.
Product Isolation and Purification - Product is Basic: The aniline product is basic and will be protonated in the acidic reaction mixture. Neutralization with a base (e.g., sodium carbonate, ammonium hydroxide) is required to precipitate the free aniline.[2]

Table 2: Common Byproducts in the Reduction Step

Byproduct NamePotential OriginSuggested Analytical Method
Azo/Azoxy DimersIncomplete reduction and condensation of intermediatesHPLC, LC-MS, Colorimetric observation
4-(Methylsulfonyl)anilineHydrodechlorination during catalytic hydrogenationHPLC, LC-MS, NMR
Nitroso/Hydroxylamine IntermediatesIncomplete reductionHPLC, LC-MS

Diagram of Troubleshooting Logic:

Troubleshooting_Logic cluster_step1 Step 1: Substitution cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction s1_issue Low Yield s1_c1 Incomplete Reaction? s1_issue->s1_c1 s1_c2 Side Reactions? s1_issue->s1_c2 s1_s1 Increase time/temp. Check reagent quality. s1_c1->s1_s1 s1_s2 Control stoichiometry. Ensure anhydrous conditions. s1_c2->s1_s2 s2_issue Impure Product s2_c1 Incomplete Oxidation? s2_issue->s2_c1 s2_c2 Over-oxidation? s2_issue->s2_c2 s2_s1 Add more oxidant. Gentle heating. s2_c1->s2_s1 s2_s2 Control temperature. Avoid excess oxidant. s2_c2->s2_s2 s3_issue Low Yield / Impure Product s3_c1 Incomplete Reduction? s3_issue->s3_c1 s3_c2 Side Products? s3_issue->s3_c2 s3_s1 Sufficient reducing agent? Active catalyst? s3_c1->s3_s1 s3_s2 Ensure complete reaction. Consider alternative reducing agent. s3_c2->s3_s2

Caption: Troubleshooting flowchart for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylthio)nitrobenzene (Step 1)

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloronitrobenzene in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (approx. 1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene (Step 2)

  • Dissolve the 2-chloro-4-(methylthio)nitrobenzene from the previous step in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, approx. 2.2 equivalents) dropwise, maintaining a low temperature.

  • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude sulfone.

Protocol 3: Synthesis of this compound (Step 3)

  • In a round-bottom flask, create a suspension of 2-chloro-4-(methylsulfonyl)nitrobenzene and iron powder (excess) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude aniline.

  • Further purification can be achieved by recrystallization.

References

Removal of starting materials from 2-Chloro-4-(methylsulfonyl)aniline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-(methylsulfonyl)aniline. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing starting materials from the final product, ensuring high purity for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials that could contaminate my this compound product?

A1: Based on common synthetic routes, the most probable starting material to be found as an impurity is 4-(methylsulfonyl)aniline . A plausible synthetic pathway involves the direct chlorination of 4-(methylsulfonyl)aniline. Incomplete chlorination would lead to the carry-over of this starting material into the final product.

Q2: How can I detect the presence of starting materials in my final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of starting material impurities.[1][2][3]

  • Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of impurities. The starting material, being more polar, will likely have a different Rf value than the product.[1]

  • High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying the purity of the final product and identifying residual starting materials.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the starting material by its mass spectrum.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities by comparing the integration of signals unique to the starting material and the product.[1][2][3]

Q3: What are the key differences between the starting material and the final product that can be exploited for purification?

A3: The primary difference to exploit for purification is the polarity difference between 4-(methylsulfonyl)aniline and this compound. The introduction of the chlorine atom slightly decreases the polarity of the molecule. This difference is often sufficient for effective separation by chromatography. Additionally, there may be slight differences in solubility in various solvents that can be utilized for recrystallization.

Below is a summary of potential impurities and their characteristics:

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
4-(methylsulfonyl)anilineUnreacted starting material171.21HPLC, GC-MS, NMR
Dichloro-isomersOver-chlorination side reaction240.10HPLC, GC-MS, NMR

Troubleshooting Guide

Issue 1: My HPLC analysis shows a significant peak corresponding to the 4-(methylsulfonyl)aniline starting material.

  • Possible Cause: Incomplete chlorination reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction is monitored to completion using TLC or HPLC before work-up.

    • Reagent Stoichiometry: Re-evaluate the molar ratio of the chlorinating agent to the starting material. A slight excess of the chlorinating agent may be required.

    • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion.

    • Purification: If the reaction cannot be driven to completion, the crude product will require purification. See the purification protocols below.

Issue 2: I am having difficulty separating the starting material from the product using column chromatography.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use TLC to screen for an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to achieve a good separation between the spots corresponding to the product and the starting material.

    • Gradient Elution: Employ a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar product, followed by the more polar starting material.[3]

    • Column Specifications: Ensure you are using a column of appropriate size and silica gel with a suitable particle size for good resolution.

Issue 3: After recrystallization, I still detect the starting material in my product.

  • Possible Cause: The chosen recrystallization solvent does not effectively differentiate between the product and the starting material in terms of solubility.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the starting material remains either soluble or insoluble at all temperatures.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of pure crystals.

    • Purity of Crude Material: If the starting material is present in a high concentration, a single recrystallization may not be sufficient. A second recrystallization or a preliminary purification by column chromatography may be necessary.

Plausible Synthetic Pathway and Impurity Formation

G cluster_0 Plausible Synthesis of this compound SM 4-(methylsulfonyl)aniline (Starting Material) Chlorination Chlorination (e.g., with NCS or SO2Cl2) SM->Chlorination Crude Crude Product Mixture Chlorination->Crude Product This compound (Desired Product) Impurity Unreacted 4-(methylsulfonyl)aniline (Impurity) Crude->Product Purification Crude->Impurity

Caption: Plausible synthetic pathway illustrating how unreacted starting material can contaminate the final product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent and load it onto the column.

  • Elution: Elute the column with a gradient of hexanes and ethyl acetate. A typical gradient is shown in the table below.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Gradient for Column Chromatography

% Ethyl Acetate in HexanesPurpose
5-10%Elution of non-polar impurities
10-30%Elution of this compound
30-50%Elution of 4-(methylsulfonyl)aniline
Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Analytical HPLC Method
  • Instrumentation: An HPLC system with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Prepare a solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL).

Table 2: Example Gradient for HPLC Analysis

Time (min)% Acetonitrile% Water
02080
158020
208020
222080
252080

Workflow for Impurity Removal and Analysis

G cluster_1 General Workflow for Purification and Analysis CrudeProduct Crude Product (Contains Starting Material) InitialAnalysis Initial Purity Check (TLC, HPLC) CrudeProduct->InitialAnalysis PurificationDecision Is Purity > 99%? InitialAnalysis->PurificationDecision PurificationMethod Select Purification Method (Chromatography or Recrystallization) PurificationDecision->PurificationMethod No FinalProduct Pure this compound PurificationDecision->FinalProduct Yes PurifiedProduct Purified Product PurificationMethod->PurifiedProduct FinalAnalysis Final Purity and Identity Confirmation (HPLC, GC-MS, NMR) PurifiedProduct->FinalAnalysis FinalAnalysis->FinalProduct

Caption: A logical workflow for the removal of starting materials and subsequent purity analysis.

References

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted anilines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Purified aniline is discolored (yellow, brown, or black). Oxidation of the aniline functional group by air and light.For solid anilines, attempt recrystallization. The addition of a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities. For liquid anilines, distillation (vacuum or steam) is often effective. Distilling over a small amount of zinc dust can help prevent oxidation during heating. Store purified anilines under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.
Low yield and/or product streaking during column chromatography. Strong interaction between the basic aniline and acidic silanol groups on standard silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Use a less acidic stationary phase, such as neutral alumina. Employ a mobile phase containing a small amount of a basic modifier, like triethylamine or pyridine, to reduce tailing.
Loss of a halogen substituent (dehalogenation) during purification. Exposure to harsh pH (especially basic) or reductive conditions.Avoid using strong bases for extractions; milder bases like sodium bicarbonate are preferable. Be cautious with reducing agents. If a reduction is part of the synthesis, ensure it is selective and that the halogenated aniline is not over-exposed to reagents like Raney Nickel with excess hydrogen.
Difficulty in removing structurally similar impurities or starting materials. Similar polarities and physical properties between the product and impurities.Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its ammonium salt, leaving neutral impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent. For isomers with very similar properties, preparative HPLC may be necessary for effective separation.
Low recovery after recrystallization. The compound has some solubility in the cold solvent. The chosen solvent is not ideal.Ensure the solution is fully saturated at the higher temperature and cooled slowly, finally in an ice bath, to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals. If recovery is consistently low, a different solvent or a mixed solvent system may be required. Some product loss is inherent to this technique; for instance, one experiment reported an 18.03% recovery for the recrystallization of crude acetanilide.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted anilines?

A1: The primary challenges arise from the reactivity of the aniline functional group. These compounds are susceptible to oxidation, leading to discoloration (often turning red, brown, or black). Other significant issues include the potential for dehalogenation under harsh pH or reductive conditions, and difficulties in removing structurally similar impurities, unreacted starting materials, and by-products from the synthesis.

Q2: Why does my purified aniline sample change color over time?

A2: The discoloration of anilines is typically due to aerial oxidation. The amino group is easily oxidized, which leads to the formation of colored polymeric by-products. This process can be accelerated by exposure to light, air, and trace metal impurities.

Q3: What are the main types of impurities found in crude substituted aniline samples?

A3: Impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the synthetic steps.

  • Degradation Impurities: Primarily oxidation products that cause discoloration.

  • Elemental Impurities: Trace metals from catalysts used during synthesis.

Q4: How can I improve the separation of aniline isomers by column chromatography?

A4: Separating isomers can be challenging due to their similar physicochemical properties. Here are some strategies:

  • Optimize the Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution is often more effective than an isocratic one.

  • Use Alternative Stationary Phases: Consider using neutral alumina instead of silica gel. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions.

  • Employ Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution.

Q5: What is the best way to store purified substituted anilines?

A5: To minimize degradation, store purified anilines under an inert atmosphere (such as nitrogen or argon) in a tightly sealed container. It is also advisable to store them in a cool, dark place to protect them from light and heat, which can accelerate oxidation.

Data Presentation

Table 1: Comparison of Purification Techniques for Substituted Anilines

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Vacuum Distillation >99%70-90%Excellent for removing non-volatile impurities and colored polymers.Not suitable for heat-sensitive compounds. Requires specialized equipment.
Recrystallization 98-99.9%18-94%[1][2]Highly effective for removing small amounts of impurities from solid compounds. Can yield very pure crystals.Yield can be low due to the solubility of the compound in the cold solvent.[1] Not suitable for liquids or oils.
Column Chromatography >99%75-95%Versatile method for separating a wide range of impurities, including isomers. Can be scaled up.Can be time-consuming. The basicity of anilines can lead to interactions with silica gel, causing tailing and low recovery if not properly addressed.
Acid-Base Extraction Variable (often used as a preliminary step)>90%Effective for separating basic anilines from neutral or acidic impurities.Does not remove basic impurities. Requires multiple steps and large volumes of solvents.

Experimental Protocols

Protocol 1: Vacuum Distillation of a Liquid Substituted Aniline

This protocol is a general guideline for the purification of a high-boiling, liquid-substituted aniline.

Materials:

  • Crude substituted aniline

  • Boiling chips or a magnetic stir bar

  • Drying agent (e.g., KOH or CaH2)

  • Round-bottom flasks

  • Distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Heating mantle

  • Cold trap (recommended)

Procedure:

  • Drying (Optional but Recommended): If the crude aniline contains water, add a suitable drying agent (e.g., KOH pellets) and stir for several hours or overnight.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased to ensure a good seal. Place a stir bar or boiling chips in the distillation flask.

  • Charge the Flask: Filter the dried crude aniline into the distillation flask, filling it to no more than two-thirds of its volume.

  • Apply Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly and carefully apply the vacuum. The pressure should be low enough to significantly reduce the boiling point of the aniline. For aniline itself, a pressure of 20 mmHg lowers the boiling point from 184°C to approximately 72°C.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Distillation: The aniline will begin to boil and condense in the condenser. Collect the fraction that distills at a constant temperature. This is your purified product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization of a Solid Substituted Aniline

This protocol provides a general procedure for the purification of a solid substituted aniline.

Materials:

  • Crude solid substituted aniline

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the aniline is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: Place the crude aniline in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Column Chromatography of a Substituted Aniline

This protocol outlines a general approach for purifying a substituted aniline using silica gel chromatography.

Materials:

  • Crude substituted aniline

  • Silica gel (or neutral alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent. If the crude product is not very soluble, a slightly more polar solvent can be used, but keep the volume to a minimum. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent (gradient elution) to move the compounds down the column. For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate. To prevent tailing, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted aniline.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Substituted Aniline Purification cluster_troubleshooting Troubleshooting Path start Crude Substituted Aniline purification Purification Attempt (Distillation, Recrystallization, or Chromatography) start->purification analysis Purity Analysis (TLC, GC, HPLC, NMR) purification->analysis pure Pure Product (Store appropriately) analysis->pure Purity OK impure Product is Impure analysis->impure Purity Not OK discolored Discolored Product? (Yellow/Brown/Black) impure->discolored low_yield Low Yield? discolored->low_yield No solve_discoloration Oxidation suspected. - Use reducing agent in recrystallization. - Distill over zinc dust. - Store under inert atmosphere. discolored->solve_discoloration Yes impurities Persistent Impurities? low_yield->impurities No solve_low_yield Optimize Method: - Recrystallization: Check solvent, cool slowly. - Chromatography: Neutralize silica, check polarity. low_yield->solve_low_yield Yes impurities->purification No, re-evaluate initial method solve_impurities Further Purification: - Acid-base extraction for neutral/acidic impurities. - Preparative HPLC for isomers. impurities->solve_impurities Yes solve_discoloration->purification Retry Purification solve_low_yield->purification Retry Purification solve_impurities->purification Retry Purification

Caption: A logical workflow for troubleshooting common issues in the purification of substituted anilines.

References

Technical Support Center: Minimizing Diacylation in Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling N-acylation reactions of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions for minimizing the formation of di-acylated byproducts during synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This guide addresses common issues encountered during the acylation of anilines, focusing on preventing the formation of N,N-diacylated impurities.

Q1: I am observing a significant amount of a di-acylated byproduct in my reaction. What are the primary causes?

A: Di-acylation is a common side reaction in aniline acylations, occurring when the initially formed mono-acylated product (an amide) undergoes a second acylation. The primary causes are typically related to harsh reaction conditions and the stoichiometry of the reagents. Key factors include:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride or an acyl chloride) is the most common reason, as it drives the reaction towards the thermodynamically stable di-acylated product.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less reactive amide intermediate to undergo a second acylation.

  • Highly Reactive Reagents: The use of very reactive acylating agents can make the reaction difficult to control, leading to over-acylation.

  • Aniline Reactivity: Anilines with electron-donating groups are highly nucleophilic and can be more susceptible to over-acylation.

Q2: How can I adjust my reaction conditions to selectively synthesize the mono-acylated product?

A: Achieving selective mono-acylation involves carefully controlling the reaction parameters to favor the initial N-acylation while disfavoring the second. The following strategies are effective:

  • Control Stoichiometry: Use a stoichiometric amount (1:1) or only a slight excess (e.g., 1.1 equivalents) of the acylating agent relative to the aniline.[1] Slow, dropwise addition of the acylating agent can also prevent a localized high concentration, further minimizing diacylation.

  • Modify Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation. Many N-acylations can be run effectively at room temperature or below (e.g., 0 °C).[1] For acylations using less reactive agents like acetic acid, an optimal temperature may be necessary; one study found 140°C to be ideal for maximizing the mono-acylated product with that specific reagent.[2]

  • Choice of Base and Solvent: In reactions that generate acid (e.g., using acyl chlorides), a non-nucleophilic base like pyridine or potassium carbonate should be used to neutralize the acid without competing in the reaction.[3] The choice of solvent can also influence selectivity.

Q3: Does the choice of acylating agent affect the likelihood of diacylation?

A: Yes, the reactivity of the acylating agent plays a crucial role. Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[1] While this high reactivity is beneficial for acylating sterically hindered or electron-deficient anilines, it can also increase the risk of diacylation if not properly controlled. For standard anilines, acetic anhydride often provides a good balance of reactivity and selectivity.[4]

Data Presentation: Influence of Reaction Parameters on Acylation

The following table summarizes how different experimental variables can be adjusted to control the outcome of aniline acylation reactions.

ParameterTo Favor Mono-acylation (Minimize Diacylation)To Favor Di-acylation (or for Difficult Reactions)Rationale
Molar Ratio (Acylating Agent:Aniline) Use 1:1 to 1.2:1 ratio.[1]Use a large excess (>2 equivalents).Limits the availability of the acylating agent for the second, slower acylation step.
Temperature Lower temperature (0 °C to Room Temp).[1]Higher temperature (Reflux).The second acylation step has a higher activation energy; lower temperatures disfavor it.
Acylating Agent Less reactive (e.g., Acetic Anhydride).[4]More reactive (e.g., Acyl Chloride).[1]Provides a more controlled reaction rate, reducing the chance of over-acylation.
Addition Method Slow, dropwise addition of acylating agent.Rapid or bulk addition.Prevents localized high concentrations of the acylating agent.
Catalyst Use of a base (e.g., K₂CO₃, Pyridine) to neutralize acid byproducts.Stronger activating agents (e.g., DMAP) for hindered anilines.[1]Prevents protonation and deactivation of aniline by acid generated in situ.[3]

Visualizing Workflows and Logic

Troubleshooting Workflow for Diacylation

The following diagram outlines a logical approach to troubleshooting and optimizing an aniline acylation reaction where diacylation is observed.

G start Diacylation Observed? check_ratio Check Molar Ratio of Acylating Agent start->check_ratio is_excess Is Ratio > 1.2 eq? check_ratio->is_excess reduce_ratio Reduce to 1.0 - 1.1 eq. and/or add dropwise is_excess->reduce_ratio  Yes check_temp Check Reaction Temperature is_excess->check_temp No   end_node Problem Resolved reduce_ratio->end_node is_high_temp Is Temp Elevated? check_temp->is_high_temp reduce_temp Lower Temperature (e.g., to 0°C - RT) is_high_temp->reduce_temp  Yes check_reagent Review Acylating Agent Reactivity is_high_temp->check_reagent No   reduce_temp->end_node is_acyl_chloride Using Acyl Chloride? check_reagent->is_acyl_chloride consider_anhydride Consider switching to corresponding Anhydride is_acyl_chloride->consider_anhydride  Yes is_acyl_chloride->end_node No   consider_anhydride->end_node

Caption: A logical workflow for troubleshooting diacylation in aniline reactions.

General Experimental Workflow for Aniline Acylation

This diagram illustrates the typical sequence of steps for performing a selective N-acylation of aniline.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Aniline in Solvent B Cool to 0°C A->B C Add Base (if required) B->C D Slowly Add Acylating Agent (1.1 eq) C->D E Warm to RT D->E F Stir for 1-4h E->F G Monitor by TLC F->G H Quench Reaction (e.g., with water) G->H I Extract with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify by Recrystallization or Chromatography J->K

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges in reactions involving 2-Chloro-4-(methylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for cross-coupling reactions with this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the purity of the starting materials, and the reaction scale. A general starting point for optimization is typically between 0.5 mol% and 5 mol%.[1] It is crucial to screen a range of catalyst loadings to find the balance between reaction efficiency and cost-effectiveness. Insufficient catalyst can lead to low conversion rates, while excessive loading may cause side reactions or be economically unviable.

Q2: How do I choose the right catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is critical for a successful reaction. For palladium-catalyzed cross-coupling reactions involving electron-deficient anilines like this compound, electron-rich and sterically hindered phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition and reductive elimination steps.[2] It is advisable to consult the literature for catalyst systems used with similar substrates.

Q3: My reaction is not going to completion. What are the possible causes?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Inactivity or Decomposition: The catalyst may be deactivated by impurities in the starting materials or solvents, or by exposure to oxygen.[3] Ensure all reagents are pure and that the reaction is performed under a strictly inert atmosphere.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion within a reasonable timeframe.[1]

  • Poor Solubility: The reactants or the catalyst may not be sufficiently soluble in the chosen solvent system.

  • Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

Q4: I am observing the formation of significant byproducts. How can I improve the selectivity?

A4: Byproduct formation can be minimized by optimizing the reaction conditions. Key parameters to consider include:

  • Catalyst and Ligand: The choice of the catalytic system can significantly influence the selectivity.

  • Base: The strength and nature of the base can affect the reaction pathway.

  • Temperature: Lowering the reaction temperature may reduce the rate of side reactions.

  • Solvent: The polarity of the solvent can influence the relative rates of the desired reaction and side reactions.

Q5: How can I monitor the progress of my reaction effectively?

A5: Reaction progress can be monitored using various analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active species.[3]
Oxygen Sensitivity Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
Impure Starting Materials Purify the this compound and the coupling partner before use. Impurities can act as catalyst poisons.
Incorrect Catalyst Loading Screen a range of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) to determine the optimal amount.[1]
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and decomposition.
Issue 2: Poor Selectivity / High Levels of Impurities
Potential Cause Troubleshooting Step
Side Reactions Screen different ligands, bases, and solvents to identify conditions that favor the desired product.[4]
Homocoupling of Coupling Partner Ensure rigorous degassing to minimize oxygen, which can promote homocoupling.[3]
Protodehalogenation Use anhydrous solvents and reagents. Consider using a milder base.
Oxidation of the Sulfonyl Group Conduct the reaction under a strictly inert atmosphere to prevent oxidation of the sulfur-containing functional group.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for optimizing catalyst loading. The specific amounts and reagents should be adjusted based on the specific reaction.

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to a series of oven-dried reaction vials.

  • Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (e.g., SPhos), ranging from 0.5 mol% to 5 mol%.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to each vial.

  • Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature and determine the yield and purity of the product in each vial to identify the optimal catalyst loading.

Data Presentation: Illustrative Results of Catalyst Loading Optimization
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)
0.5124540
1.0128580
2.089895
5.089894

Note: This data is illustrative and will vary depending on the specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_optimization Optimization Loop prep_reagents Weigh Reactants & Base add_reagents Add Reactants to Vials prep_reagents->add_reagents prep_catalyst Prepare Catalyst/Ligand Stock add_catalyst Add Catalyst Stock prep_catalyst->add_catalyst add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent seal_heat Seal & Heat add_solvent->seal_heat monitor Monitor by HPLC/TLC seal_heat->monitor workup Work-up & Purification monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Identify Optimal Loading analyze->optimize

Caption: Experimental workflow for catalyst loading optimization.

troubleshooting_logic start Low Reaction Yield check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions Active resynthesize_catalyst Use Fresh/New Catalyst check_catalyst->resynthesize_catalyst Inactive check_reagents Check Reagent Purity & Stoichiometry check_conditions->check_reagents Optimal adjust_conditions Adjust Temperature/Time check_conditions->adjust_conditions Sub-optimal optimize_loading Optimize Catalyst Loading check_reagents->optimize_loading Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure success Improved Yield optimize_loading->success resynthesize_catalyst->success adjust_conditions->success purify_reagents->success

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of purity for 2-Chloro-4-(methylsulfonyl)aniline. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the most common and effective techniques, presenting their principles, experimental protocols, and comparative performance data to aid researchers in selecting the most suitable method for their specific requirements.

Overview of Analytical Techniques

The purity assessment of this compound, an aromatic amine, is predominantly achieved through a combination of chromatographic and spectroscopic techniques. These methods offer high resolution for separating the main component from process-related impurities and degradation products. The most widely applicable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity analysis of non-volatile and thermally labile compounds due to its high resolving power, sensitivity, and quantitative accuracy.[1] Reversed-phase HPLC with UV detection is a robust and widely used configuration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the powerful identification features of mass spectrometry, making it highly effective for identifying unknown impurities.[1]

  • Quantitative ¹H NMR (qNMR) Spectroscopy: As an absolute quantification method, qNMR can determine the purity of a sample without the need for a reference standard of the analyte, by comparing the integral of an analyte signal with that of a certified internal standard.[1]

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the typical performance characteristics of the primary analytical techniques for the purity assessment of aromatic amines similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Linearity (r²) > 0.995> 0.998Not Applicable (Absolute Method)
Range 1 - 100 µg/mL0.1 - 50 µg/mLDependent on internal standard concentration
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.1% by weight
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL~0.3% by weight
Selectivity Moderate to HighHighHigh
Impurity Identification Limited (Retention Time)High (Mass Spectra)Limited (Structural Information)

Note: The data presented is representative of performance for structurally similar aromatic amines and serves as a guideline. Method validation is required for specific applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlined protocols for the three compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the purity determination of this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to fall within the calibration range (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks. For higher accuracy, a calibration curve should be prepared using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C[1]

MS Conditions:

  • Ion Source Temperature: 230 °C[1]

  • Mass Scan Range: 40-450 amu[1]

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides an absolute measure of purity.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.

NMR Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add the appropriate deuterated solvent to dissolve both completely.

Data Processing:

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:[1] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P_std = purity of the standard[1]

Visualized Workflows and Logical Relationships

To further clarify the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow start_end start_end process process decision decision output output A Start: HPLC Purity Analysis B Sample Preparation: Weigh, Dissolve, Dilute, Filter A->B D Inject Sample into HPLC B->D C Prepare Mobile Phase and Equilibrate HPLC System C->D E Acquire Chromatogram (UV at 254 nm) D->E F Integrate Peaks and Calculate Area % E->F G Purity Specification Met? F->G H Report Purity Result G->H Yes I Investigate Impurities (e.g., with GC-MS) G->I No J End H->J I->J

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start_end start_end decision decision method method A Start: Select Analytical Method B Need to Identify Unknown Impurities? A->B C Need Absolute Quantification without Analyte Standard? B->C No E Use GC-MS B->E Yes D Routine Purity Assay with High Throughput? C->D No F Use qNMR C->F Yes G Use HPLC-UV D->G Yes H End: Method Selected D->H No E->H F->H G->H

Caption: Logical flow for selecting an analytical method.

Conclusion

For a comprehensive and reliable assessment of the purity of this compound, a multi-technique approach is recommended. HPLC-UV is a robust and reliable method for routine quality control and purity determination. GC-MS is an invaluable tool for the identification and quantification of volatile impurities, which is crucial during process development and troubleshooting. qNMR offers a powerful orthogonal technique for absolute purity assignment, particularly useful for the certification of reference materials. The choice of method should be guided by the specific analytical requirements, including the need for impurity identification, the desired level of accuracy, and throughput considerations.

References

A Comparative Guide to the HPLC Analysis of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals who require robust analytical methods for purity assessment, stability testing, and quality control. This document outlines a proposed stability-indicating HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols.

Overview of Analytical Challenges

This compound is a polar aromatic compound containing a chloro group, an aniline moiety, and a methylsulfonyl group. An effective analytical method must be able to separate the main compound from potential process-related impurities and degradation products. Forced degradation studies are crucial for developing a stability-indicating method that can resolve the parent drug from any degradants formed under various stress conditions.[1][2][3]

Proposed High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not widely published, a robust reversed-phase HPLC (RP-HPLC) method can be developed based on the analysis of structurally similar compounds, such as other substituted anilines and sulfonamides.[4][5][6] The following method is a proposed starting point for analysis and method validation.

Experimental Protocol: Proposed RP-HPLC Method

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase starting composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds.

  • The use of a gradient elution allows for the effective separation of the main analyte from potential impurities with a wider range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape and resolution for the aniline moiety by suppressing the ionization of silanol groups on the silica-based stationary phase.

  • A detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength. A photodiode array detector would be beneficial to assess peak purity.

Comparison with Alternative Analytical Techniques

While HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, other methods can offer complementary information or advantages in specific scenarios.[7]

ParameterProposed RP-HPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity with UV detection.Separation based on polarity with mass-based detection.Separation based on volatility and boiling point with mass-based detection.
Selectivity GoodExcellentExcellent
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)High (ng/mL range for volatile compounds)
Speed Standard (~20-40 min)Fast (~2-10 min)Moderate (~15-30 min)
Instrumentation Cost ModerateHighHigh
Sample Throughput ModerateHighModerate
Compound Volatility Not requiredNot requiredRequired
Structural Information Limited (UV spectrum)High (Mass fragmentation)High (Mass fragmentation)
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[7] The use of smaller particle size columns in UPLC results in faster analysis times and improved resolution. Mass spectrometry provides molecular weight and structural information, which is invaluable for the identification of unknown impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.

Forced Degradation and Stability-Indicating Nature of the HPLC Method

To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation Study
  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, and the peak purity of the analyte can be demonstrated.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_core Core Analysis cluster_advanced Advanced Characterization cluster_validation Method Validation HPLC_UV HPLC-UV (Purity & Assay) UPLC_MS UPLC-MS/MS (Impurity ID & High Sensitivity) HPLC_UV->UPLC_MS Higher Sensitivity GC_MS GC-MS (Volatile Impurities) HPLC_UV->GC_MS Orthogonal Separation Forced_Deg Forced Degradation (Stability-Indicating) Forced_Deg->HPLC_UV Ensures Specificity

Caption: Relationship between HPLC and alternative analytical techniques.

References

A Comparative Guide to 2-Chloro-4-(methylsulfonyl)aniline and Other Substituted Anilines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate biological activity of a target molecule. This guide provides an objective comparison of 2-Chloro-4-(methylsulfonyl)aniline with a selection of other commonly utilized substituted anilines. The comparison focuses on their physicochemical properties, relative reactivity, and potential impact on biological activity, supported by experimental data and established chemical principles.

Substituted anilines are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of complex molecules. The nature and position of substituents on the aniline ring profoundly influence the compound's nucleophilicity, basicity, and overall reactivity. These characteristics, in turn, dictate their utility in various chemical transformations and their suitability as pharmacophores in drug design.

This guide will compare this compound with four other anilines representing a spectrum of electronic properties: aniline (the parent compound), 4-methylaniline (electron-donating substituent), 4-chloroaniline (weakly electron-withdrawing substituent), and 4-nitroaniline (strongly electron-withdrawing substituent).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these anilines is crucial for their effective use in synthesis and for predicting their behavior in biological systems. The following table summarizes key properties of the selected anilines.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa of Conjugate Acid
This compound205.66191-198[1]-0.60 (Predicted)[1]
Aniline93.13-64.6
4-Methylaniline107.1543-455.08
4-Chloroaniline127.5768-724.15
4-Nitroaniline138.12146-1491.0

Comparison of Reactivity

The reactivity of the amino group in substituted anilines is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity, thus increasing reactivity in reactions such as acylation and alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and basicity, and thereby decreasing its reactivity.

The pKa of the conjugate acid is a good indicator of the electron density on the nitrogen and, consequently, the nucleophilicity of the aniline. A higher pKa value corresponds to a more basic and generally more nucleophilic amine.

Based on the pKa values, the predicted order of reactivity for the selected anilines in a typical nucleophilic reaction, such as N-acetylation, is:

4-Methylaniline > Aniline > 4-Chloroaniline > 4-Nitroaniline > this compound

The this compound is predicted to be the least reactive among the selected anilines due to the presence of two electron-withdrawing groups: a chloro group in the ortho position and a strongly deactivating methylsulfonyl group in the para position. The predicted pKa of its conjugate acid is significantly lower than the others, indicating a much lower basicity.

Experimental Protocols

General Experimental Protocol for Comparative N-Acetylation of Anilines

This protocol can be used to experimentally determine the relative reactivity of the selected anilines.

Materials:

  • Aniline

  • This compound

  • 4-Methylaniline

  • 4-Chloroaniline

  • 4-Nitroaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis

Procedure:

  • In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of each aniline in 50 mL of dichloromethane.

  • To each flask, add an equimolar amount of pyridine.

  • Cool the flasks in an ice bath to 0°C.

  • While stirring, add an equimolar amount of acetic anhydride dropwise to each flask at the same rate.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot and analyzing it by TLC.

  • For a quantitative comparison, the reaction aliquots can be quenched with water and the organic layer analyzed by GC-MS or HPLC to determine the percentage conversion of the aniline to the corresponding acetanilide.

  • The reaction that reaches completion first or shows the highest conversion at a specific time point is considered to be the most reactive.

Biological Activity: Application in Kinase Inhibitors

Substituted anilines are a key structural motif in a large number of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The aniline moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the aniline ring can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties by occupying different sub-pockets of the ATP-binding site.

Aniline Moiety in InhibitorKinase TargetIC50 (nM)
Derivatives of this compoundAntimicrobial activity has been evaluated[2]Data not available for kinase inhibition
Anilinec-SrcVaries with substitution
4-Methylanilinep38 MAP kinaseVaries with scaffold
4-ChloroanilineVarious kinasesVaries with scaffold
4-NitroanilineMuscarinic M1 Receptor Affinity (as part of a larger molecule)High affinity reported

The strongly deactivating nature of the substituents in this compound might be leveraged in drug design to modulate the basicity of the aniline nitrogen, which can be important for cell permeability and off-target effects. Furthermore, the methylsulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase active site.

Visualizations

General Synthesis of Substituted Anilines

A common and versatile method for the synthesis of substituted anilines is the reduction of the corresponding substituted nitroarenes. This two-step approach involves the nitration of a substituted benzene followed by the reduction of the nitro group.

G General Synthetic Workflow for Substituted Anilines sub_benzene Substituted Benzene nitration Nitration (HNO3, H2SO4) sub_benzene->nitration sub_nitrobenzene Substituted Nitrobenzene nitration->sub_nitrobenzene reduction Reduction (e.g., Fe/HCl, H2/Pd-C) sub_nitrobenzene->reduction sub_aniline Substituted Aniline reduction->sub_aniline

Caption: General workflow for the synthesis of substituted anilines.

Conclusion

This compound presents a unique profile among substituted anilines due to the presence of two distinct electron-withdrawing groups. This results in a significantly lower predicted basicity and nucleophilicity compared to aniline and anilines with electron-donating or weakly deactivating substituents. While this reduced reactivity might require more forcing conditions in some synthetic transformations, it can be advantageous in drug design for fine-tuning the electronic properties of a pharmacophore. The methylsulfonyl group also offers an additional site for potential hydrogen bonding interactions within a biological target.

For researchers, the choice of a substituted aniline will depend on the specific requirements of their application. For reactions requiring high nucleophilicity, anilines with electron-donating groups like 4-methylaniline are preferable. However, for applications where modulating basicity and introducing potential hydrogen bond acceptors are important, this compound offers a valuable and distinct building block for exploration in medicinal chemistry and materials science. Further experimental studies are warranted to provide a direct quantitative comparison of its reactivity and biological activity against other anilines in standardized assays.

References

Spectroscopic Validation of 2-Chloro-4-(methylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic validation of the structure of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and materials science research. By employing a multi-technique approach, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we confirm the molecular structure and provide a comparative analysis with related aniline derivatives. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound.

Executive Summary

The structural integrity of this compound (C₇H₈ClNO₂S), molecular weight 205.66 g/mol , is established through rigorous spectroscopic analysis.[1] The electron ionization mass spectrum confirms the molecular weight and provides key fragmentation patterns. While experimental IR and NMR data for this specific compound are not widely available, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These comparisons offer valuable insights into the expected spectroscopic behavior of this compound, facilitating its identification and quality control.

Spectroscopic Data Comparison

To facilitate a clear understanding of the spectroscopic properties of this compound, the following tables summarize the available experimental data for the target molecule and compare it with data from related aniline derivatives.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₇H₈ClNO₂S205.66205 (M⁺), 126, 99, 63 [1]
2-Chloro-4-methylanilineC₇H₈ClN141.60141 (M⁺), 106
4-(Methylsulfonyl)anilineC₇H₉NO₂S171.22171 (M⁺), 108, 92

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹) for this compoundComparative Data for Substituted Anilines (cm⁻¹)
N-H Stretch (Aniline)3300-3500 (two bands)Aniline: 3433, 3356; o-chloroaniline: 3466, 3373[2]
S=O Stretch (Sulfonyl)1300-1350 (asymmetric), 1140-1160 (symmetric)N/A
C-Cl Stretch (Aromatic)1000-1100N/A
C-S Stretch600-800N/A

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (δ) for this compoundComparative Data for Substituted Anilines (δ)
NH₂~4.0-5.02-Chloroaniline: 3.92[3]
Aromatic CH6.8-7.82-Chloro-4-methylaniline: 6.6-7.1
SO₂CH₃~3.1N/A

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (δ) for this compoundComparative Data for Substituted Anilines (δ)
C-NH₂~145-150Aniline: 146.7
C-Cl~120-1252-Chloro-4-nitroanisole: C-Cl at 120-130 range
C-SO₂~135-1402-(Phenylsulfonyl)aniline: C-SO₂ at 130-140 range[4]
Aromatic CH~115-135Aniline: 115.1, 118.6, 129.1[5]
SO₂CH₃~44N/A

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorbance of infrared radiation at different wavenumbers to generate the IR spectrum. A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer and subjected to a strong magnetic field. Radiofrequency pulses are applied to excite the atomic nuclei (¹H or ¹³C).

  • Analysis: The relaxation of the excited nuclei is detected and a Fourier transform is applied to the resulting signal to obtain the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.

Visualizing the Validation Workflow

The logical flow of spectroscopic validation for a chemical structure is a critical process in chemical research. The following diagram illustrates this workflow, from initial sample analysis to final structure confirmation.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS Analysis IR Infrared (IR) Spectroscopy Sample->IR Analysis NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR Analysis MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity & Chemical Environment NMR->NMR_Data Comparison Comparison with Related Structures MS_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Structure Validation.

Signaling Pathway Context

While the specific biological signaling pathways involving this compound are not extensively documented, substituted anilines are known to be precursors for various biologically active molecules, including kinase inhibitors. The diagram below illustrates a generic signaling pathway where a hypothetical inhibitor derived from this aniline could act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Regulation Inhibitor Aniline-derived Inhibitor Inhibitor->Kinase1 Inhibition

References

A Comparative Guide to GC-MS and HPLC for Impurity Profiling of 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the impurity profiling of 2-Chloro-4-(methylsulfonyl)aniline. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and illustrates a general workflow for impurity analysis.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of unwanted chemicals present in APIs.[1] These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products.[3][4] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5][6]

Comparative Analysis of Analytical Techniques

Both GC-MS and HPLC are powerful techniques for separating and identifying impurities. The choice between them often depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[7] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Coupled with a UV or a mass spectrometer detector (LC-MS), it is a cornerstone of pharmaceutical analysis.

The following table summarizes the key performance characteristics of a typical GC-MS and a reverse-phase HPLC method for the analysis of this compound and its hypothetical impurities.

Table 1: Comparison of GC-MS and HPLC for Impurity Profiling

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on partitioning between a stationary and mobile phase, with UV detection.
Volatility Requirement High (Analyte must be volatile and thermally stable)Low (Suitable for non-volatile and thermally labile compounds)
Potential Impurities Detected Starting materials (e.g., 1-chloro-2-nitro-5-(methylsulfonyl)benzene), related substances with similar volatility, residual solvents.A broader range of polar and non-polar impurities, including degradation products and non-volatile starting materials.
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%
Precision (%RSD) < 2%< 2%
**Linearity (R²) **> 0.999> 0.999
Primary Advantage High specificity and identification certainty from mass spectra.Wide applicability and robustness for various impurity types.
Primary Limitation Not suitable for non-volatile or thermally unstable compounds.Potential for co-elution of impurities with similar UV absorbance.

Experimental Protocols

GC-MS Method for Impurity Profiling

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 270°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL solution.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method for Impurity Profiling

This protocol outlines a reverse-phase HPLC method for the separation of this compound from its potential impurities.

Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition (80:20, Mobile Phase A:Mobile Phase B).

  • Vortex and sonicate if necessary to dissolve.

  • Filter through a 0.45 µm syringe filter prior to analysis.

Workflow for Impurity Profiling and Identification

The following diagram illustrates a systematic workflow for the impurity profiling of this compound, from initial analysis to final characterization.

cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Data Processing & Impurity Detection cluster_2 Phase 3: Impurity Identification & Quantification Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Sample_Prep Sample Preparation (Dissolution, Filtration) Sample->Sample_Prep Forced_Degradation->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Processing Chromatogram Processing (Peak Integration) GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Impurity_Detection Impurity Detection (Threshold > 0.05%) Data_Processing->Impurity_Detection Comparison Compare with Control Sample Impurity_Detection->Comparison Quantification Quantification (Area % Normalization) Comparison->Quantification Identification Structural Elucidation Comparison->Identification Final_Report Final Impurity Profile Report Quantification->Final_Report MS_Library MS Library Search (for GC-MS) Identification->MS_Library LCMS_HRMS LC-MS/HRMS & NMR (for unknown impurities) Identification->LCMS_HRMS LCMS_HRMS->Final_Report

Caption: Workflow for the impurity profiling of this compound.

Conclusion

The selection of an analytical method for impurity profiling of this compound requires careful consideration of the potential impurities. A GC-MS method is highly effective for identifying and quantifying volatile and thermally stable impurities with a high degree of certainty. Conversely, an HPLC method offers broader applicability for a wider range of impurities, including non-volatile and thermally labile degradation products. For comprehensive impurity profiling, a multi-technique approach is often recommended. Initial screening by both GC-MS and HPLC, followed by structural elucidation of unknown impurities using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), will provide a complete and robust impurity profile.

References

Navigating the Reactivity Landscape of Chloro-Substituted Anilines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of aromatic amines is a cornerstone of modern synthesis. Chloro-substituted anilines represent a class of readily available and cost-effective building blocks. However, the inherent stability of the C-Cl bond presents a significant hurdle in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-chloroanilines in key cross-coupling reactions, supported by experimental data, to aid in synthetic strategy and catalyst selection.

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl, making chloroarenes the least reactive among the common halogens (excluding fluorine). Consequently, the oxidative addition of the aryl chloride to the Pd(0) catalyst, the often rate-determining step, is more challenging and typically requires more forceful conditions, such as higher temperatures and specialized, electron-rich, bulky phosphine ligands.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While aryl bromides are generally more reactive, advancements in ligand design have enabled the efficient coupling of chloroanilines. The position of the chloro substituent on the aniline ring influences reactivity due to a combination of electronic and steric effects.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloroanilines

Chloroaniline IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001885[1]

Note: This data is representative and reaction yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the reactivity of chloroanilines is lower than their bromo and iodo counterparts. The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been pivotal in enabling the amination of aryl chlorides.

The position of the chloro substituent can influence the reaction efficiency. Steric hindrance at the ortho position can make coupling more difficult. However, the electronic nature of the substituent also plays a crucial role.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloroanilines

Chloroaniline IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-ChloroanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002492
4-ChloroanilineMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene80298

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions is necessary for a definitive assessment of reactivity.

Comparative Reactivity in Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also shows a dependence on the C-X bond strength. While less common for chloroanilines compared to Suzuki and Buchwald-Hartwig reactions, successful Heck couplings have been reported, often requiring high temperatures and specialized catalyst systems. The regioselectivity of the Heck reaction can also be influenced by the substitution pattern on the aniline ring.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloroanilines.

Representative Experimental Protocol for Suzuki-Miyaura Coupling of 3-Chloroaniline

Materials:

  • 3-Chloroaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-chloroaniline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Experimental Protocol for Buchwald-Hartwig Amination of 4-Chloroaniline

Materials:

  • 4-Chloroaniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add 4-chloroaniline and morpholine.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the processes involved.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-Cl Pd(0)L->Ar-Pd(II)(L)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-Cl->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L

Caption: Generalized Buchwald-Hartwig Amination Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Chloroaniline, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

References

The Synthetic Advantage: A Cost-Benefit Analysis of 2-Chloro-4-(methylsulfonyl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of building blocks in the synthesis of targeted therapeutics is a critical decision, balancing cost, synthetic efficiency, and the final compound's pharmacological profile. This guide provides a comparative analysis of 2-Chloro-4-(methylsulfonyl)aniline against viable alternatives in the synthesis of anilinoquinazoline-based kinase inhibitors, with a focus on the well-established HER2/EGFR inhibitor, Lapatinib.

This compound serves as a crucial intermediate in the construction of numerous kinase inhibitors, providing a key structural motif for binding to the ATP pocket of target enzymes. Its utility is exemplified in the synthesis of Lapatinib, a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). This analysis delves into the economic and synthetic performance of this compound in comparison to three alternative aniline derivatives: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, 4-Aminobenzonitrile, and Quinolin-6-amine. These alternatives are also found in various anilinoquinazoline kinase inhibitors, making them relevant comparators.

Cost Comparison of Aniline Building Blocks

The commercial cost of starting materials is a primary consideration in drug development, impacting the overall expenditure of research and large-scale production. The following table provides a snapshot of the pricing for this compound and its selected alternatives from various suppliers. To facilitate a standardized comparison, prices have been normalized to a per-gram basis where possible. It is important to note that prices can fluctuate based on supplier, purity, and quantity.

CompoundCAS NumberSupplier Example(s)Price (USD/gram)
This compound13244-35-4Sigma-Aldrich, AK Scientific~$2420 (for 50mg)[1]
3-Chloro-4-(pyridin-2-ylmethoxy)aniline524955-09-7ChemScene, BLDpharmPrice on Request[2][3]
4-Aminobenzonitrile873-74-5Thermo Scientific, TCI, IndiaMART~$2.15 - $15.00[4][5]
Quinolin-6-amine580-15-4Thermo Scientific, Chem-Impex~$15.40 - $15.66[6][7]

Note: Prices are indicative and subject to change. Bulk pricing may be significantly different.

Performance and Synthetic Considerations

The efficacy of a building block extends beyond its price to its performance in chemical reactions, influencing yield, purity, and the overall complexity of the synthesis.

This compound in Lapatinib Synthesis:

Alternative Aniline Derivatives:

  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This building block is utilized in the synthesis of the irreversible pan-HER inhibitor, Neratinib. The synthesis of Neratinib also involves the coupling of this aniline derivative with a quinazoline core. The structural similarity to the aniline portion of Lapatinib suggests it as a viable, albeit potentially more complex, alternative.

  • 4-Aminobenzonitrile and Quinolin-6-amine: These anilines are found in other anilinoquinazoline-based EGFR and dual EGFR/HER2 inhibitors[9]. The cyano group in 4-aminobenzonitrile and the quinoline ring in quinolin-6-amine offer different electronic and steric properties that can influence kinase binding affinity and selectivity. Synthetic protocols for incorporating these anilines into a quinazoline scaffold are well-documented[9].

A direct comparison of reaction yields between these alternatives and this compound would require side-by-side experimental evaluation under identical conditions. However, the established use of these alternatives in potent kinase inhibitors underscores their synthetic viability.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of anilinoquinazoline kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution for Aniline Coupling

This protocol describes the general procedure for coupling an aniline derivative with a 4-chloroquinazoline intermediate.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Aniline derivative (e.g., this compound or alternative) (1.0-1.2 eq)

  • Solvent (e.g., isopropanol, DMF)

  • Base (optional, e.g., DIPEA)

Procedure:

  • Dissolve the 4-chloroquinazoline and the aniline derivative in the chosen solvent in a reaction flask.

  • If a base is used, add it to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with a suitable solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling for Side Chain Installation

This protocol outlines a general procedure for the Suzuki coupling reaction often used to introduce aryl or heteroaryl moieties to the quinazoline core, as seen in the synthesis of Lapatinib[10].

Materials:

  • 6-Iodo-anilinoquinazoline intermediate (1.0 eq)

  • Boronic acid or ester (e.g., 5-formylfuran-2-boronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05-0.1 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction flask, add the 6-iodo-anilinoquinazoline intermediate, the boronic acid, the palladium catalyst, and the base.

  • Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Visualization

The therapeutic efficacy of Lapatinib and similar kinase inhibitors stems from their ability to block the HER2/EGFR signaling cascade, which is crucial for the growth and proliferation of certain cancer cells[4][11].

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K Lapatinib Lapatinib Lapatinib->HER2 Inhibition Lapatinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: HER2/EGFR signaling pathway inhibited by Lapatinib.

The diagram above illustrates the simplified HER2 and EGFR signaling pathways. Ligand binding to EGFR or HER2 dimerization leads to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis[10][12]. Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both HER2 and EGFR, thereby blocking these downstream signals.

Synthesis_Workflow cluster_synthesis Lapatinib Synthesis Workflow Start Starting Materials (Quinazoline core, Aniline derivative) Coupling Nucleophilic Aromatic Substitution Start->Coupling Intermediate1 Anilinoquinazoline Intermediate Coupling->Intermediate1 Suzuki Suzuki Coupling Intermediate1->Suzuki Intermediate2 Aldehyde Intermediate Suzuki->Intermediate2 ReductiveAmination Reductive Amination Intermediate2->ReductiveAmination Lapatinib Lapatinib ReductiveAmination->Lapatinib

Caption: General synthetic workflow for Lapatinib.

This workflow diagram outlines the key synthetic steps in the production of Lapatinib, starting from the coupling of the aniline and quinazoline building blocks, followed by the introduction of the furan side chain via a Suzuki coupling, and concluding with a reductive amination to install the final side chain.

Conclusion

The choice of an aniline building block in the synthesis of kinase inhibitors like Lapatinib is a multifactorial decision. This compound, while effective, comes at a significantly higher cost for small-scale research quantities compared to alternatives like 4-Aminobenzonitrile and Quinolin-6-amine. For large-scale production, a more detailed cost analysis including bulk pricing and process efficiency would be necessary.

The alternatives presented are all synthetically viable and have been incorporated into potent kinase inhibitors. The selection of a particular aniline derivative will ultimately depend on a balance of factors including:

  • Cost and Availability: For early-stage research, the lower cost of 4-Aminobenzonitrile and Quinolin-6-amine may be advantageous.

  • Synthetic Feasibility: The reactivity and handling of each building block should be considered.

  • Structure-Activity Relationship (SAR): The specific substitutions on the aniline ring will influence the final compound's potency, selectivity, and pharmacokinetic properties.

Researchers and drug development professionals should carefully weigh these factors to select the most appropriate building block for their specific project goals, optimizing for both cost-effectiveness and the desired pharmacological profile of the target molecule.

References

Quantitative Purity Assessment of 2-Chloro-4-(methylsulfonyl)aniline: A Comparative Guide to qNMR, HPLC, and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Chloro-4-(methylsulfonyl)aniline, a key building block in various synthetic pathways. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical experimental data, and offers visual workflows to aid in method selection and implementation.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful primary method for the purity assessment of this compound, offering direct quantification without the need for a specific reference standard of the analyte. While HPLC with UV detection provides excellent sensitivity for detecting trace impurities and is a staple in many quality control laboratories, its accuracy can be influenced by the response factors of impurities. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative for volatile and thermally stable impurities but may require derivatization for less volatile compounds. The choice of the optimal analytical technique depends on the specific requirements of the analysis, including the need for a primary method, the expected impurity profile, and throughput considerations.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance parameters of qNMR, HPLC-UV, and GC-FID for the purity analysis of this compound based on a hypothetical case study.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Direct, primary method based on the proportionality of signal intensity to the number of nuclei.Comparative method based on chromatographic separation and UV absorbance.Comparative method based on chromatographic separation and flame ionization detection.
Purity Result (Hypothetical) 99.2% (w/w)99.5% (Area %)99.4% (Area %)
Accuracy High, provides an absolute purity value against a certified internal standard.High, but can be influenced by the response factors of impurities.Good, but dependent on the volatility and thermal stability of all components.
Precision (RSD) Excellent (e.g., < 0.5%)Very Good (e.g., < 1.0%)Very Good (e.g., < 1.0%)
Selectivity High, based on distinct resonance signals. Challenging with overlapping signals.High, based on chromatographic retention time. Co-elution can be a challenge.High, based on chromatographic retention time.
Reference Standard Requires a certified internal standard (e.g., maleic acid). Does not require an analyte-specific standard.Requires a reference standard of the analyte for accurate quantification; area percent method can be used for estimation.Requires a reference standard of the analyte for accurate quantification; area percent method can be used for estimation.
Sensitivity Moderate, suitable for impurities at levels of ~0.1% and above.High, excellent for detecting trace impurities.High, particularly for volatile organic compounds.
Sample Throughput Lower, especially with long relaxation delays required for quantification.Higher, with typical run times of 20-30 minutes per sample.[1]Higher, with typical run times of 20-30 minutes per sample.
Sample Consumption Higher (milligrams).[1]Lower (micrograms).[1]Lower (micrograms to nanograms).
Destructive/Non-destructive Non-destructive, sample can be recovered.[1]Destructive.[1]Destructive.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Acquisition Time (AQ): ≥ 3 seconds

  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For this compound, the singlet from the methylsulfonyl group is a good candidate. For Maleic Acid, the singlet from the olefinic protons can be used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized D1) transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Purity Result Method_Selection start Purity Assessment of This compound q1 Primary Method Required? start->q1 q2 Trace Impurity Profiling Critical? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Are Impurities Volatile & Thermally Stable? q2->q3 No hplc Use HPLC-UV q2->hplc Yes gc Use GC-FID q3->gc Yes hplc_or_gc Consider HPLC or GC q3->hplc_or_gc No/Unknown

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-(methylsulfonyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-4-(methylsulfonyl)aniline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to protect both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a designated, controlled environment.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended. Nitrile gloves are not advised for handling aniline compounds.[1][2]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles are mandatory.[1]To protect eyes from splashes or dust.
Lab Coat A fully-buttoned lab coat must be worn.To shield skin and personal clothing from contamination.[1]
Work Area All work must be conducted in a properly functioning and certified laboratory chemical fume hood.[1]To prevent inhalation of dust or vapors.

A designated area for handling this compound should be clearly marked with warning signs indicating the specific chemical hazards.[1]

Spill Management Protocol

Accidental spills must be managed promptly and safely, with procedures varying based on the spill's magnitude.

Spill SizeProcedure
Small Spill If the spill can be cleaned up within 10 minutes by trained personnel, absorb the material with an inert, dry substance like vermiculite, sand, or earth.[1][3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3] The area should then be decontaminated.
Large Spill Immediately evacuate the area and secure it to prevent entry.[1][3] Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated materials and rinsates, in a dedicated, compatible hazardous waste container.[1] A polyethylene container is a suitable choice.[2]

    • Ensure the container is clearly and accurately labeled as hazardous waste, specifying the contents.

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.[2]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Waste Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][5] It is the responsibility of the waste generator to ensure compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling 2-Chloro-4- (methylsulfonyl)aniline Waste is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal: Collect in a labeled, compatible hazardous waste container. is_spill->routine_disposal No spill_size Assess Spill Size is_spill->spill_size Yes store_waste Store waste container in a designated, secure, and well-ventilated area. routine_disposal->store_waste small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. spill_size->large_spill Large small_spill->store_waste end End: Arrange for pickup by EH&S or licensed contractor. large_spill->end store_waste->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Chloro-4-(methylsulfonyl)aniline (CAS No. 13244-35-4). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is primarily used for research and development purposes.[1][2] Key hazards associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][3]
Specific target organ toxicity, single exposure (Category 3) May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-impermeable glovesNitrile or butyl rubber gloves are recommended.[4][5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6]
Eye and Face Protection Safety goggles or a face shieldMust be worn whenever there is a risk of splashing.[6] Standard eyeglasses are not sufficient.
Skin and Body Protection Protective clothingA lab coat with a closed front, long sleeves, and tight-fitting cuffs is required.[6]
Respiratory Protection NIOSH-approved respiratorUse if ventilation is inadequate or if dusts/aerosols are generated.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling and Experimental Protocol
  • Preparation and Area Setup :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[8]

    • Confirm that a safety shower and eyewash station are readily accessible.[7]

    • Cover the work surface with an absorbent, disposable material.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling :

    • Avoid direct contact with the chemical.[9]

    • Do not breathe in dust or vapors.[7][9]

    • Weigh and handle the solid chemical in a manner that minimizes dust generation.

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling and Cleanup :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

    • Decontaminate all surfaces and equipment used.

    • Carefully remove and dispose of contaminated disposable materials in a designated hazardous waste container.

    • Remove and wash contaminated clothing before reuse.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container for hazardous solid waste.

    • Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled, sealed container for hazardous liquid waste.

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, regional, and national regulations.[7][9] Do not discharge the chemical into drains or the environment.[1]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing.[1][9] Seek immediate medical attention.[9]
Skin Contact Take off immediately all contaminated clothing.[10] Wash off with soap and plenty of water.[1][3] Seek medical attention if irritation persists.[9]
Inhalation Move the person to fresh air.[1][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9][11] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[9]
Chemical Spill Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain cleanup Collect and Clean Up (Sweep or scoop absorbed material into a labeled hazardous waste container) contain->cleanup decontaminate Decontaminate the Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste disposal plan) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.